Azetidin-3-one trifluoroacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
azetidin-3-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.C2HF3O2/c5-3-1-4-2-3;3-2(4,5)1(6)7/h4H,1-2H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLJQGKTDSBQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-86-5 | |
| Record name | azetidin-3-one trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Azetidin-3-one Trifluoroacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidin-3-one trifluoroacetate is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a recognized pharmacophore present in numerous biologically active molecules. The trifluoroacetate salt form of azetidin-3-one suggests its potential utility as a stable intermediate in chemical synthesis, possibly enhancing its solubility and handling properties. This technical guide provides a detailed overview of the known chemical properties, a plausible synthetic route, and the current understanding of the biological potential of this compound.
Core Chemical Properties
While specific experimental data for this compound is not widely available in the public domain, its fundamental properties can be derived from its chemical structure and information available from chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2089255-86-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₅H₆F₃NO₃ | Chemical Supplier Catalogs |
| Molecular Weight | 185.10 g/mol | Chemical Supplier Catalogs |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of this compound is not readily found in published literature. However, a highly probable synthetic route involves the deprotection of a Boc-protected precursor, 1-Boc-azetidin-3-one, using trifluoroacetic acid (TFA). This method is a standard procedure in organic synthesis for the removal of the tert-butoxycarbonyl (Boc) protecting group from an amine.
Plausible Synthetic Pathway: Deprotection of 1-Boc-azetidin-3-one
The synthesis would proceed as a one-step deprotection reaction.
Caption: Plausible synthesis of this compound.
Experimental Protocol (Hypothetical):
Objective: To synthesize this compound via the deprotection of 1-Boc-azetidin-3-one.
Materials:
-
1-Boc-azetidin-3-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-azetidin-3-one in anhydrous dichloromethane.
-
Deprotection: Cool the solution to 0 °C in an ice bath. To the stirred solution, add trifluoroacetic acid dropwise. The amount of TFA used typically ranges from an equimolar amount to a large excess, often as a 1:1 mixture with the solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Purification: The crude residue can be purified by precipitation. Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and add a non-polar solvent (e.g., diethyl ether) to induce precipitation of the trifluoroacetate salt. The resulting solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.
Characterization: The final product should be characterized by spectroscopic methods to confirm its identity and purity.
Spectral Data (Predicted)
No experimental spectral data for this compound has been found in the reviewed literature. However, based on the known spectra of related compounds, the following characteristic signals can be anticipated:
¹H NMR:
-
A singlet or multiplet in the region of 4.0-5.0 ppm corresponding to the methylene protons of the azetidine ring.
-
A broad singlet corresponding to the protonated amine.
¹³C NMR:
-
A signal for the carbonyl carbon of the azetidin-3-one ring.
-
Signals for the methylene carbons of the azetidine ring.
-
Signals corresponding to the trifluoroacetate counterion, which would appear as a quartet for the trifluoromethyl carbon and a signal for the carboxyl carbon.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show the molecular ion peak for the free base, Azetidin-3-one (C₃H₅NO), at m/z = 71.04.
Infrared (IR) Spectroscopy:
-
A strong absorption band characteristic of a ketone carbonyl group (C=O) around 1750 cm⁻¹.
-
N-H stretching vibrations for the secondary ammonium salt.
-
Strong absorption bands associated with the trifluoroacetate anion.
Reactivity and Stability
The chemical reactivity of this compound is dictated by the strained azetidine ring and the ketone functional group.
-
Ring Strain: The four-membered azetidine ring is strained and susceptible to ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under harsh acidic or basic conditions.
-
Ketone Reactivity: The ketone group can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol (azetidin-3-ol) or reductive amination.
-
Stability: The trifluoroacetate salt is expected to be a stable, crystalline solid, which is often easier to handle and store than the corresponding free base. However, like many amine salts, it may be hygroscopic. The stability of the azetidine ring itself can be compromised under strongly acidic conditions, which could lead to ring-opening.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the involvement in any signaling pathways of this compound.
However, the broader class of azetidinone-containing molecules has been extensively studied and is known to exhibit a wide range of pharmacological activities.[1] Azetidin-3-one itself, as a structural motif, is of interest to medicinal chemists for the synthesis of novel therapeutic agents. Azetidine-containing compounds have been explored for their potential as antibacterial, antiviral, and anticancer agents, among others.[2][3]
It is also important to note that the trifluoroacetate (TFA) counterion itself is not biologically inert. Recent studies have shown that TFA can have biological effects, including the reduction of plasma cholesterol and triglyceride levels in animal models. This is an important consideration when evaluating the biological activity of any compound isolated as a TFA salt.
Due to the lack of specific biological data for this compound, no signaling pathway diagrams can be generated at this time.
Conclusion
This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. While its fundamental chemical identity is established, a comprehensive profile of its physicochemical properties, detailed and validated synthetic protocols, and its biological activity remains to be fully elucidated. The likely synthetic route via deprotection of a Boc-protected precursor provides a clear path for its preparation. Future research into this compound would benefit from a full characterization of its properties and an exploration of its biological potential, taking into account the known activities of the azetidinone scaffold and the trifluoroacetate counterion. This would enable a more complete understanding of its utility for researchers, scientists, and drug development professionals.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Azetidin-3-one Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of azetidin-3-one trifluoroacetate. This compound is of interest to the pharmaceutical industry as a building block in the synthesis of novel therapeutic agents. A precise understanding of its structure is paramount for its effective application in drug discovery and development. This guide will detail the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its characterization.
Molecular Structure and Properties
This compound is an organic salt consisting of an azetidin-3-one cation and a trifluoroacetate anion.
-
Chemical Name: this compound
-
CAS Number: 2089255-86-5[1]
-
Molecular Formula: C₅H₆F₃NO₃[1]
-
Molecular Weight: 185.10 g/mol [1]
Spectroscopic Data for Structure Confirmation
The structural confirmation of this compound relies on the interpretation of data from various spectroscopic techniques. The following tables summarize the expected quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 4.7 | Singlet | 4H | CH₂ -N⁺-CH₂ |
| ~9.0 - 11.0 | Broad Singlet | 2H | N⁺H₂ |
Note: Chemical shifts are predicted for a solution in a common NMR solvent such as DMSO-d₆ or D₂O. The exact chemical shifts may vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |
| ~200 - 205 | Singlet | C =O |
| ~65 - 70 | Singlet | C H₂-N⁺-C H₂ |
| ~158 - 162 | Quartet (²JCF ≈ 35-45 Hz) | C OO⁻ |
| ~115 - 120 | Quartet (¹JCF ≈ 280-290 Hz) | C F₃ |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -75 to -77 | Singlet | F₃ C-COO⁻ |
Note: The chemical shift is referenced to an external standard, typically CFCl₃.
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electrospray Ionization - Positive Mode)
| m/z (amu) | Interpretation |
| 72.04 | [M+H]⁺ of azetidin-3-one (C₃H₅NO + H⁺) |
| 57.06 | Fragment ion from loss of NH₃ from the cation |
| 44.05 | Fragment ion corresponding to the azetidine ring |
Note: In the positive ion mode, the trifluoroacetate anion is not typically observed. The observed mass corresponds to the cationic portion of the salt.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate acquisition of analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the presence and connectivity of the azetidin-3-one cation and the trifluoroacetate anion.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -60 to -90 ppm.
-
Reference: External standard of CFCl₃ at 0.00 ppm or a secondary standard like trifluoroacetic acid.
Mass Spectrometry (MS)
Objective: To determine the mass of the azetidin-3-one cation and analyze its fragmentation pattern.
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
ESI-MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-200.
Visualizing the Elucidation Process and Structure
Graphical representations of the logical workflow and molecular structure are essential for a clear understanding.
Workflow for Structure Elucidation
Caption: Logical workflow for the structure elucidation.
Molecular Structure and Key Fragments
Caption: Azetidin-3-one cation and its primary mass fragments.
This guide provides a foundational framework for the structural elucidation of this compound. The combination of NMR and mass spectrometry data, interpreted within the context of established chemical principles, allows for an unambiguous confirmation of its molecular structure, thereby supporting its use in advanced chemical synthesis and drug development endeavors.
References
Synthesis of Azetidin-3-one Trifluoroacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of azetidin-3-one trifluoroacetate, a valuable building block in medicinal chemistry and drug development. This document details the established synthetic pathway, provides step-by-step experimental protocols, and presents key quantitative data to support researchers in their synthetic endeavors.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process. The core strategy involves the initial preparation of a protected intermediate, N-Boc-azetidin-3-one, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA). This deprotection step directly yields the desired azetidin-3-one as its trifluoroacetate salt.
The key transformation in the synthesis of the protected intermediate is the oxidation of N-Boc-3-hydroxyazetidine. A widely employed and efficient method for this oxidation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine.
Experimental Protocols
Step 1: Synthesis of N-Boc-azetidin-3-one via Swern Oxidation
This protocol details the oxidation of N-Boc-3-hydroxyazetidine to N-Boc-azetidin-3-one.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.
-
A solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for 1 hour at this temperature.
-
Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude N-Boc-azetidin-3-one is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a white to light brown solid.[1]
Step 2: Synthesis of this compound via Boc Deprotection
This protocol describes the removal of the Boc protecting group from N-Boc-azetidin-3-one to yield the trifluoroacetate salt.
Materials:
-
N-Boc-azetidin-3-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
N-Boc-azetidin-3-one (1.0 equivalent) is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) (10 equivalents) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1 to 2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
The solvent and excess TFA are removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to induce precipitation of the product.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a solid.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | Solid |
| N-Boc-azetidin-3-one | C₈H₁₃NO₃ | 171.19 | White to light brown solid |
| This compound | C₅H₆FNO₂ · C₂HF₃O₂ | 185.11 (as salt) | Solid |
Table 1: Physicochemical Properties
| Step | Reactant | Product | Typical Yield (%) | Purity (%) |
| 1. Swern Oxidation | N-Boc-3-hydroxyazetidine | N-Boc-azetidin-3-one | 85-95 | >97 |
| 2. Boc Deprotection | N-Boc-azetidin-3-one | This compound | 90-98 | >98 |
Table 2: Reaction Yields and Purity
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| N-Boc-azetidin-3-one | 4.65 (s, 4H), 1.45 (s, 9H) | 205.0, 156.0, 81.0, 68.0, 28.0 |
| This compound | (in D₂O) 4.90 (s, 4H) | (in D₂O) 202.0, 65.0, 163.1 (q, J=35 Hz, TFA), 116.3 (q, J=292 Hz, TFA) |
Table 3: Spectroscopic Data
Mandatory Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis.
Caption: General experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of Azetidin-3-one Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Azetidin-3-one trifluoroacetate, a valuable building block in medicinal chemistry and drug development. Due to its common in situ generation, this guide also details the properties of its constituent parts, Azetidin-3-one and Trifluoroacetic acid, as well as its common precursor, N-Boc-azetidin-3-one.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound and related compounds. This data is essential for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2089255-86-5 | N/A |
| Molecular Formula | C₅H₆F₃NO₃ | N/A |
| Molecular Weight | 185.10 g/mol | N/A |
| Appearance | Not explicitly available; likely a solid | Inferred |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from components |
Table 2: Physicochemical Properties of Azetidin-3-one and its N-Boc Protected Precursor
| Property | Azetidin-3-one | N-Boc-azetidin-3-one |
| CAS Number | 54044-11-0[1] | 398489-26-4[2][3] |
| Molecular Formula | C₃H₅NO[1][4] | C₈H₁₃NO₃[2][3] |
| Molecular Weight | 71.08 g/mol [1][4][5] | 171.19 g/mol [2][3] |
| Appearance | Liquid or solid[4] | White to off-white crystalline powder[3] |
| Melting Point | N/A | 47-51 °C[3] |
| Boiling Point | 139.7 °C at 760 mmHg[4][6] | No data available |
| Density | 1.1 g/cm³[6] | No data available |
| Flash Point | 76.8 °C[4][6] | 101.7 °C[3] |
Table 3: Physicochemical Properties of Trifluoroacetic Acid (TFA)
| Property | Value | Reference |
| CAS Number | 76-05-1[7][8] | [7][8] |
| Molecular Formula | C₂HF₃O₂ | [9] |
| Molecular Weight | 114.02 g/mol [7][8] | [7][8] |
| Appearance | Colorless, fuming liquid[9][10] | [9][10] |
| Melting Point | -15.4 °C[7][8][9] | [7][8][9] |
| Boiling Point | 72.4 °C[7][8][9] | [7][8][9] |
| Density | 1.489 g/mL at 20 °C[9] | [9] |
| pKa | 0.2 - 0.5 | [7][8] |
| Solubility | Miscible with water and many organic solvents[7][9] | [7][9] |
Spectral Data
Table 4: Key Spectral Data for Component Molecules
| Spectrum | Azetidin-3-one | N-Boc-azetidin-3-one | Trifluoroacetic Acid |
| ¹H NMR | Data available, shows signals for the azetidine ring protons. | ¹H NMR data available, shows characteristic signals for the Boc protecting group and the azetidine ring protons.[11][12] | A single peak around 11.5 ppm is characteristic for the acidic proton.[13] |
| ¹³C NMR | Data available. | Data available. | Signals are observed around 116.5 ppm (CF₃) and 164.4 ppm (C=O).[13] |
| ¹⁹F NMR | Not applicable. | Not applicable. | A single peak is observed around -78.5 ppm (relative to CFCl₃).[13] |
| IR Spectroscopy | Expected to show a strong C=O stretching vibration. | Shows a characteristic strong C=O stretching band for the ketone and the carbamate. | Exhibits a strong C=O stretching band around 1672 cm⁻¹ and C-F stretching vibrations.[14][15][16][17][18] |
| Mass Spectrometry | Molecular ion peak at m/z = 71.0371.[1] | Data available. | The deprotonated molecular ion [M-H]⁻ is observed at m/z = 113.[19] |
Experimental Protocols
This compound is most commonly prepared by the deprotection of N-Boc-azetidin-3-one using trifluoroacetic acid. The following is a detailed, two-stage plausible experimental protocol for its synthesis.
Synthesis of N-Boc-azetidin-3-one
The synthesis of the N-protected precursor, N-Boc-azetidin-3-one, is a key step. It is typically achieved through a two-step process starting from a commercially available precursor.
Step 1: Synthesis of 1-Boc-3-hydroxyazetidine
A common starting material is 1-benzhydryl-3-hydroxyazetidine. The synthesis involves the removal of the benzhydryl protecting group followed by the introduction of the Boc group.
-
Reaction:
-
1-Benzhydryl-3-hydroxyazetidine is dissolved in a suitable solvent such as methanol.
-
A palladium on carbon catalyst (10% Pd/C) is added to the solution.
-
The mixture is subjected to catalytic hydrogenation at room temperature for several hours.
-
After the reaction is complete, the catalyst is removed by filtration.
-
Di-tert-butyl dicarbonate (Boc₂O) is added to the filtrate, and the mixture is stirred at room temperature for approximately one hour.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 1-Boc-3-hydroxyazetidine.[20]
-
Step 2: Oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone
The hydroxyl group of 1-Boc-3-hydroxyazetidine is oxidized to a ketone to yield the desired precursor.
-
Reaction:
-
1-Boc-3-hydroxyazetidine is dissolved in a chlorinated solvent like dichloromethane.
-
A mild oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation protocol, is used.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the crude product is worked up and purified by column chromatography to give 1-Boc-3-azetidinone as a white to off-white solid.[3]
-
Synthesis of this compound via N-Boc Deprotection
The final step is the removal of the Boc protecting group using trifluoroacetic acid, which also serves as the counter-ion in the final salt.
-
Reaction:
-
N-Boc-azetidin-3-one is dissolved in a suitable solvent, typically dichloromethane (DCM).
-
An excess of trifluoroacetic acid (TFA) is added to the solution, often in a 1:1 ratio with the solvent.
-
The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The solvent and excess TFA are then removed under reduced pressure to yield this compound. The product is often used in the next step without further purification.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthesis of this compound.
References
- 1. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Boc-3-アゼチジノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. 3-Azetidinone | CAS#:54044-11-0 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Trifluoroacetic acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 10. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum [chemicalbook.com]
- 12. 1-Boc-3-azetidinone(398489-26-4) 1H NMR [m.chemicalbook.com]
- 13. science-and-fun.de [science-and-fun.de]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. Trifluoroacetic acid(76-05-1) IR Spectrum [chemicalbook.com]
- 17. Trifluoroacetic acid [webbook.nist.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
Azetidin-3-one Trifluoroacetate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of azetidin-3-one trifluoroacetate, a valuable building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, spectroscopic data, and its relevance in the development of novel therapeutics.
Core Compound Data
This compound is a salt formed from the heterocyclic ketone, azetidin-3-one, and trifluoroacetic acid. The azetidine ring is a strained four-membered heterocycle that provides a unique three-dimensional scaffold, which can impart desirable properties to drug candidates, such as improved metabolic stability and solubility.
| Property | Value | Source |
| Molecular Formula | C₅H₆F₃NO₃ | Calculated |
| Molecular Weight | 185.10 g/mol | Calculated |
| CAS Number | 2089255-86-5 | --INVALID-LINK-- |
| Canonical SMILES | C1C(=O)CN1.C(=O)(C(F)(F)F)O | Calculated |
| IUPAC Name | azetidin-3-one;2,2,2-trifluoroacetic acid | Calculated |
| Appearance | Expected to be a solid |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a straightforward acid-base reaction between azetidin-3-one and trifluoroacetic acid. The parent azetidin-3-one can be synthesized via several methods, including the oxidation of N-protected 3-hydroxyazetidine or through gold-catalyzed cyclization of N-propargylsulfonamides.[1]
Experimental Protocol: Formation of this compound
This protocol describes a general method for the formation of the trifluoroacetate salt of an amine.
Materials:
-
Azetidin-3-one
-
Trifluoroacetic acid (TFA)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve a known quantity of azetidin-3-one in a minimal amount of anhydrous diethyl ether in a clean, dry flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add one molar equivalent of trifluoroacetic acid dropwise to the stirred solution.
-
A precipitate of this compound should form upon addition of the acid.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the final this compound salt.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the azetidine ring. Due to the acidic proton from trifluoroacetic acid, the amine proton of the azetidine ring will be protonated, leading to a downfield shift of the adjacent methylene protons. The acidic proton of the trifluoroacetate counter-ion may appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the azetidin-3-one moiety at a characteristic downfield position. Signals for the two methylene carbons of the azetidine ring are also expected. The trifluoroacetate counter-ion will show signals for the quaternary carbon and the carbonyl carbon.
-
IR Spectroscopy: The infrared spectrum will likely exhibit a strong absorption band for the carbonyl group (C=O) of the azetidin-3-one ring, typically in the range of 1750-1730 cm⁻¹. A broad absorption band in the region of 3200-2500 cm⁻¹ would be indicative of the N-H⁺ stretch of the protonated amine. Characteristic strong absorptions for the C-F bonds and the carboxylate group of the trifluoroacetate anion are also expected.
-
Mass Spectrometry: The mass spectrum of the salt will show the molecular ion peak for the free base, azetidin-3-one, at m/z = 71.04.[2]
Applications in Drug Discovery and Signaling Pathways
The azetidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Azetidine-containing compounds have been investigated for a wide range of therapeutic applications.
Role as a MEK Inhibitor and the MEK1/2-ERK1/2 Signaling Pathway
Several azetidine derivatives have been developed as inhibitors of Mitogen-activated protein kinase kinase (MEK), a key component of the Ras-Raf-MEK-ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a common feature in many cancers, making MEK an attractive target for anticancer drug development.
Below is a diagram illustrating the MEK1/2-ERK1/2 signaling cascade.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The MEK1–ERK1/2 signaling pathway promotes compensated cardiac hypertrophy in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Azetidin-3-one Trifluoroacetate Under Acidic Conditions: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of the azetidin-3-one core, with a focus on its trifluoroacetate salt form, under acidic conditions. Due to the limited availability of public data on the specific trifluoroacetate salt of azetidin-3-one, this document synthesizes information from studies on analogous azetidine structures to provide a comprehensive understanding of potential degradation pathways and stability concerns.
Introduction to Azetidin-3-one and its Salts
The azetidin-3-one moiety is a four-membered nitrogen-containing heterocycle, a structural isomer of the well-known β-lactams (azetidin-2-ones).[1] This strained ring system is of interest in medicinal chemistry as a rigid scaffold that can facilitate productive interactions with biological targets.[2] Azetidin-3-one and its derivatives are often synthesized and isolated as salts, such as the hydrochloride or trifluoroacetate salt, to improve handling, solubility, and stability.[3][4] The trifluoroacetate (TFA) salt is commonly used in peptide and medicinal chemistry, in part because trifluoroacetic acid is effective for the acidic cleavage of protecting groups like the tert-butoxycarbonyl (Boc) group, leading to the formation of the TFA salt of the deprotected amine.[3][5]
While the trifluoroacetate anion itself is environmentally stable, the stability of the azetidine ring under acidic conditions is a significant concern for drug development and formulation.[3][6] The inherent ring strain of the four-membered ring makes it susceptible to nucleophilic attack and ring-opening, particularly under acidic catalysis.[2][7]
General Stability of the Azetidine Ring in Acidic Media
The stability of the azetidine ring in acidic conditions is highly dependent on the substitution pattern and the specific pH of the environment. Generally, protonation of the azetidine nitrogen under acidic conditions can activate the ring towards nucleophilic attack, leading to ring-opening reactions.[3] Studies on various azetidine-containing compounds have demonstrated decomposition in strongly acidic environments, particularly at a pH below 2.[3]
A key degradation mechanism involves the formation of an azetidinium ion, which is then susceptible to nucleophilic attack, resulting in ring cleavage.[8][9] This has been observed in forced degradation studies of complex molecules containing an azetidine core.
Several factors can influence the stability of the azetidine ring under acidic conditions:
-
Substituents on the Nitrogen: The nature of the substituent on the azetidine nitrogen plays a crucial role. Electron-withdrawing groups can decrease the basicity of the nitrogen, making it less prone to protonation and thus more stable in acidic conditions.[2]
-
Ring Strain: The inherent strain of the four-membered ring is a driving force for ring-opening reactions.[2][7]
-
Presence of Nucleophiles: The presence of internal or external nucleophiles can lead to intramolecular or intermolecular ring-opening reactions, respectively.[2][7]
Potential Degradation Pathways of Azetidin-3-one under Acidic Conditions
Based on the literature for related azetidine compounds, two primary degradation pathways can be postulated for azetidin-3-one under acidic conditions.
In the presence of a strong acid and a nucleophile (e.g., water), the azetidine nitrogen can be protonated, forming an azetidinium ion. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack and subsequent ring opening.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Azetidin-3-yl)-2-methylpropanoic acid tfa (2225878-90-8) for sale [vulcanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. ozone.unep.org [ozone.unep.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Synthon: Azetidin-3-one Trifluoroacetate as a Cornerstone in Modern Synthesis
For Immediate Release
Azetidin-3-one trifluoroacetate is a pivotal building block for medicinal chemists and drug development professionals, offering a rigid four-membered ring scaffold that imparts unique three-dimensional character to novel molecular entities. This technical guide delves into the core utility of this versatile synthon, providing an in-depth analysis of its key reactions, supported by quantitative data, detailed experimental protocols, and visual workflows to accelerate its application in pharmaceutical research and development.
Introduction: The Strategic Advantage of the Azetidine Core
The azetidine motif is increasingly sought after in drug discovery for its ability to serve as a bioisosteric replacement for larger, more flexible rings or aromatic groups. Its constrained conformation can lead to improved binding affinity, selectivity, and pharmacokinetic properties. Azetidin-3-one, as a functionalized core, provides a reactive handle at the C3 position for a variety of synthetic transformations, making it an ideal starting point for generating diverse libraries of compounds. The trifluoroacetate salt form ensures stability and ease of handling of the otherwise reactive free azetidin-3-one.
Key Synthetic Transformations of Azetidin-3-one
Azetidin-3-one, often generated in situ from its trifluoroacetate or hydrochloride salt by neutralization, or used after deprotection of an N-Boc precursor with trifluoroacetic acid (TFA), is a versatile intermediate. The primary sites of reactivity are the secondary amine and the C3-carbonyl group.
N-Functionalization: Expanding Molecular Diversity
The nitrogen atom of the azetidine ring is a key site for introducing molecular complexity. Following deprotection or neutralization, it readily participates in various C-N bond-forming reactions.
N-Arylation: The Buchwald-Hartwig amination is a powerful method for the N-arylation of azetidines. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Table 1: Representative Yields for Buchwald-Hartwig N-Arylation of Azetidine Scaffolds
| Aryl Halide | Catalyst/Ligand System | Base | Solvent | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 75-95 |
| Hetaryl Bromide | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 60-85 |
| Aryl Chloride | Pd₂ G3 / SPhos | LHMDS | Toluene | 70-90 |
Data synthesized from typical yields reported in the literature for similar substrates.
Experimental Protocol: General Procedure for N-Arylation of Azetidin-3-one (via N-Boc Deprotection)
-
To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add trifluoroacetic acid (TFA, 5.0 equiv.).
-
Stir the reaction mixture at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete deprotection.
-
Remove the solvent and excess TFA in vacuo. The resulting crude this compound is used directly in the next step.
-
To a reaction vessel charged with the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%), add the crude this compound (1.2 equiv.), a base (e.g., K₃PO₄, 2.5 equiv.), and the appropriate solvent (e.g., toluene, 0.1 M).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the N-arylated azetidin-3-one.
Logical Workflow for N-Arylation
Caption: Workflow for the synthesis of N-arylated azetidin-3-ones.
Reactions at the C3-Carbonyl: Gateway to Functionalized Derivatives
The ketone functionality at the C3 position is a versatile handle for introducing a wide array of substituents and for constructing more complex molecular architectures.
Reductive Amination: This reaction is a cornerstone for converting the C3-keto group into a primary, secondary, or tertiary amine, a crucial transformation in the synthesis of many bioactive molecules. The process typically involves the formation of an imine or enamine intermediate, followed by reduction.
Table 2: Conditions and Yields for Reductive Amination of N-Protected Azetidin-3-ones
| Amine Source | Reducing Agent | Solvent | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 85-95 |
| Ammonia (NH₄OAc) | NaBH₃CN | Methanol | 60-75 |
| Piperidine | Ti(OiPr)₄ then NaBH₄ | Ethanol | 70-85 |
| Aniline | H₂ (cat.), Pd/C | Methanol | 80-90 |
Data synthesized from typical yields reported in the literature for N-protected azetidin-3-ones.
Experimental Protocol: Reductive Amination of N-Boc-Azetidin-3-one
-
Dissolve N-Boc-azetidin-3-one (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in 1,2-dichloroethane (DCE, 0.1 M).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the 3-aminoazetidine derivative.
Reaction Pathway for Reductive Amination
Caption: Pathway for the synthesis of 3-aminoazetidines.
Wittig Reaction: To introduce carbon-carbon double bonds at the C3 position, the Wittig reaction is an effective strategy. This reaction converts the carbonyl group into an alkene, providing access to exocyclic methylene derivatives which can be further functionalized.
Experimental Protocol: Wittig Reaction with N-Boc-Azetidin-3-one
-
Suspend methyltriphenylphosphonium bromide (1.2 equiv.) in dry tetrahydrofuran (THF, 0.2 M) under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 equiv.) dropwise. Allow the mixture to stir for 30 minutes at this temperature, during which a characteristic orange color of the ylide should appear.
-
Add a solution of N-Boc-azetidin-3-one (1.0 equiv.) in dry THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to isolate the 3-methyleneazetidine product. Typical yields range from 60-80%.
Synthesis of Spirocyclic Scaffolds: Azetidin-3-one is an excellent precursor for the synthesis of spirocyclic systems, which are of great interest in medicinal chemistry for their conformational rigidity and novelty. For instance, reaction with amino alcohols can lead to the formation of spiro-oxazolidine derivatives.
Workflow for Spirocycle Formation
Caption: General workflow for spiro-oxazolidine synthesis.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of complex nitrogen-containing molecules for drug discovery. Its utility is defined by the dual reactivity of the azetidine nitrogen and the C3-carbonyl group, which allows for a myriad of functionalization strategies. The protocols and data presented herein provide a foundational guide for researchers to leverage the unique properties of this synthon in the creation of novel chemical matter with therapeutic potential. The continued exploration of new reactions and applications of azetidin-3-one will undoubtedly lead to the discovery of next-generation pharmaceuticals.
Spectroscopic Profile of Azetidin-3-one Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for azetidin-3-one trifluoroacetate. Due to the limited availability of directly published spectra for this specific salt, this document presents an analysis based on the well-established spectroscopic characteristics of the azetidin-3-one cation and the trifluoroacetate anion. The data herein is compiled to serve as a reliable reference for researchers engaged in the synthesis, characterization, and application of this compound in pharmaceutical and chemical research.
Spectroscopic Data Summary
The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5-4.7 | s (broad) | 4H | CH₂ -N⁺H₂-CH₂ |
| ~9.0-11.0 | s (broad) | 2H | N⁺H₂ |
Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O. The N⁺H₂ protons are exchangeable and may not be observed in D₂O. The chemical shift of the ring protons is expected to be significantly downfield due to the electron-withdrawing effect of the protonated amine and the ketone.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~200-205 | C =O |
| ~60-65 | C H₂-N⁺H₂-C H₂ |
| 116.2 (q, ¹JCF ≈ 290 Hz) | C F₃ (TFA) |
| 158.4 (q, ²JCF ≈ 35 Hz) | C OO⁻ (TFA) |
Note: The trifluoroacetate carbons exhibit characteristic quartets due to coupling with the fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ -76 | F ₃C-COO⁻ |
Note: The ¹⁹F NMR spectrum is expected to show a single sharp peak, characteristic of the trifluoroacetate anion. The chemical shift is relative to CFCl₃.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3000 | Strong, Broad | N⁺-H stretch |
| ~1780-1760 | Strong | C=O stretch (azetidinone ring strain) |
| ~1670 | Strong | C=O stretch (asymmetric, trifluoroacetate) |
| ~1420 | Medium | C-O stretch (symmetric, trifluoroacetate) |
| ~1200, ~1130 | Very Strong | C-F stretch (trifluoroacetate) |
Note: The carbonyl stretch of the azetidin-3-one is at a higher frequency than typical ketones due to ring strain. The trifluoroacetate anion has very strong, characteristic absorbances in the fingerprint region.
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 72.04 | [M+H]⁺ (Azetidin-3-one) |
| 113.99 | [M-H]⁻ (Trifluoroacetic acid) |
Note: In electrospray ionization (ESI), the salt will likely dissociate, showing the mass of the protonated azetidin-3-one in positive ion mode and the deprotonated trifluoroacetic acid in negative ion mode. The molecular ion of the intact salt is not expected to be observed.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is sufficient.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent for electrospray ionization, such as methanol or acetonitrile/water.
-
Data Acquisition: Introduce the sample into the ESI source via direct infusion or through an LC system. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.
The Azetidinone Nucleus: A Journey from Serendipitous Discovery to Synthetic Marvels
An In-depth Technical Guide on the Discovery and History of Azetidinone Compounds
This technical guide provides a comprehensive overview of the discovery and history of azetidinone compounds, the core structural motif of the life-saving β-lactam antibiotics. From the chance observation of penicillin's antibacterial properties to the development of sophisticated synthetic methodologies, this document traces the scientific journey that has saved countless lives. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the origins and evolution of this critical class of therapeutic agents.
The Dawn of the Antibiotic Era: The Discovery of Penicillin
The story of azetidinone compounds begins with the serendipitous discovery of penicillin by Alexander Fleming in 1928. While working at St. Mary's Hospital in London, Fleming observed that a petri dish containing Staphylococcus bacteria was contaminated with a mold, Penicillium notatum.[1][2] Intriguingly, the bacteria in the vicinity of the mold had been lysed.[1][2] Fleming hypothesized that the mold was producing a substance that was lethal to the bacteria, which he named "penicillin".[1][2]
While Fleming's initial observations were groundbreaking, the therapeutic potential of penicillin was not fully realized for over a decade. The challenges of isolating and purifying the unstable active compound proved to be a significant hurdle.[1][3] It was the dedicated work of a team at the University of Oxford, led by Howard Florey and Ernst Chain, that transformed penicillin from a laboratory curiosity into a life-saving drug.[1][3][4]
Experimental Protocols: From Observation to Purification
Fleming's Initial Observation (1928): A Reconstruction
While a precise, step-by-step protocol from Fleming's original experiment is not available, the following reconstruction is based on his published observations:
-
Bacterial Culture: A culture of Staphylococcus bacteria was streaked onto a nutrient agar plate.
-
Contamination: The plate was accidentally contaminated with spores of the mold Penicillium notatum.
-
Incubation: The plate was left at room temperature for several days. Due to a fortunate combination of a cool period followed by a warmer period, both the mold and the bacteria were able to grow.[2]
-
Observation: A clear zone of inhibition, where the bacterial growth was arrested, was observed around the mold colony.[1]
Florey and Chain's Penicillin Purification (circa 1940): A Simplified Methodology
The Oxford team developed a multi-step process to isolate and concentrate penicillin from the mold culture broth. This process was crucial for conducting the first clinical trials.[3][4]
-
Surface Culture: Penicillium notatum was grown on the surface of a nutrient-rich broth in numerous flat vessels.[5]
-
Extraction: The culture fluid, containing penicillin, was carefully separated from the mold mycelium.
-
Acidification and Solvent Extraction: The pH of the filtrate was lowered to 2, and the penicillin was extracted into an organic solvent like amyl acetate.
-
Back-extraction into Aqueous Solution: The penicillin was then extracted back into a neutral aqueous buffer.
-
Chromatography: Alumina column chromatography was employed to further purify the penicillin extract.[6]
-
Freeze-Drying (Lyophilization): The purified penicillin solution was freeze-dried to obtain a stable, powdered form.
The Chemical Revelation: Unveiling the Azetidinone Ring
The determination of the chemical structure of penicillin was a major scientific undertaking. In 1945, Dorothy Hodgkin, using X-ray crystallography, confirmed the presence of a novel, highly strained four-membered ring system: the β-lactam, or azetidin-2-one, ring. This discovery was a pivotal moment, as it explained the molecule's inherent reactivity and its mechanism of action.
The Proliferation of an Arsenal: Discovery of Other β-Lactam Antibiotics
The groundbreaking success of penicillin spurred a global search for other microorganisms capable of producing similar antibacterial agents. This led to the discovery of a diverse array of β-lactam antibiotics, each with its own unique spectrum of activity and chemical properties.
Cephalosporins
In 1945, Giuseppe Brotzu, an Italian scientist, isolated a fungus, Cephalosporium acremonium, from a sewage outfall in Sardinia.[1] This fungus was found to produce a substance with antibacterial activity against a broader range of bacteria than penicillin. Subsequent work by Edward Abraham and Guy Newton at Oxford University led to the isolation and characterization of cephalosporin C, the first member of the cephalosporin family of antibiotics.[1]
Carbapenems and Monobactams
Further exploration of natural sources in the latter half of the 20th century yielded even more structural diversity within the β-lactam family. The carbapenems, characterized by a carbon atom replacing the sulfur atom in the five-membered ring fused to the β-lactam, were first discovered in the 1970s.[7] Thienamycin, isolated from Streptomyces cattleya, was the first carbapenem identified. Monobactams, which possess an isolated β-lactam ring not fused to another ring, were also discovered in the 1970s from bacteria such as Chromobacterium violaceum.[7]
A Landmark in Synthesis: The Staudinger Reaction
The first chemical synthesis of a β-lactam was achieved by Hermann Staudinger in 1907, long before the discovery of penicillin's structure.[8] The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, remains a cornerstone of β-lactam chemistry.[8]
Experimental Protocol: A Generalized Staudinger Synthesis of a β-Lactam
The following is a generalized protocol for the synthesis of a simple β-lactam via the Staudinger reaction.
-
Imine Formation: An appropriate aldehyde or ketone is reacted with a primary amine in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding imine. The imine is then purified.
-
Ketene Generation (in situ): An acyl chloride (e.g., chloroacetyl chloride) is dissolved in an inert, dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen). The solution is cooled to 0°C. A tertiary amine base (e.g., triethylamine) is added dropwise to the solution to generate the ketene in situ.
-
Cycloaddition: A solution of the previously prepared imine in the same solvent is added dropwise to the ketene solution at 0°C.
-
Reaction Monitoring and Workup: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure β-lactam.
Mechanism of Action: Targeting the Bacterial Cell Wall
β-Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7] Specifically, they target and irreversibly inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[7] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the discovery and development of azetidinone compounds.
Table 1: Timeline of Key Discoveries in Azetidinone History
| Year | Discovery/Event | Key Individual(s)/Group |
| 1907 | First chemical synthesis of a β-lactam (Staudinger synthesis) | Hermann Staudinger |
| 1928 | Discovery of penicillin's antibacterial activity | Alexander Fleming |
| 1940 | Isolation and purification of penicillin | Howard Florey, Ernst Chain |
| 1941 | First clinical use of penicillin | Howard Florey's team |
| 1945 | Elucidation of penicillin's structure (β-lactam ring) | Dorothy Hodgkin |
| 1945 | Discovery of cephalosporins | Giuseppe Brotzu |
| 1970s | Discovery of carbapenems (e.g., thienamycin) | Researchers at Merck |
| 1970s | Discovery of monobactams | Researchers at the Squibb Institute for Medical Research |
Table 2: Early Penicillin Production Yields in the United States
| Year | Penicillin Units Produced |
| 1943 | 21 billion |
| 1944 | 1,663 billion |
| 1945 | > 6.8 trillion |
Source: American Chemical Society.[6]
Conclusion
The discovery and development of azetidinone compounds represent one of the most significant achievements in the history of medicine. From a chance observation in a London laboratory to the elucidation of its unique chemical structure and the development of a vast arsenal of synthetic and semi-synthetic derivatives, the β-lactam story is a testament to the power of scientific inquiry and collaboration. As we face the growing challenge of antibiotic resistance, a deep understanding of the history and chemistry of these remarkable molecules is more critical than ever for the development of the next generation of life-saving therapeutics.
References
- 1. ringbio.com [ringbio.com]
- 2. Discovery of penicillin - Wikipedia [en.wikipedia.org]
- 3. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]
- 4. Florey and Chain Develop Penicillin as an Antibiotic | Research Starters | EBSCO Research [ebsco.com]
- 5. ox.ac.uk [ox.ac.uk]
- 6. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]
Azetidin-3-one Trifluoroacetate: A Technical Guide to its Solubility Profile
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Azetidin-3-one trifluoroacetate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility assessment. This includes a summary of the physicochemical properties of its constituent parts, detailed experimental protocols for solubility determination, and a logical workflow for characterization.
Physicochemical Properties of Constituent Components
Understanding the properties of the individual components of the salt, azetidin-3-one and trifluoroacetic acid, can provide valuable insights into the expected solubility characteristics of this compound. Trifluoroacetate salts are generally known for their high aqueous solubility.
| Property | Azetidin-3-one | Trifluoroacetic Acid |
| Molecular Formula | C₃H₅NO[1] | C₂HF₃O₂[2][3] |
| Molecular Weight | 71.08 g/mol [1] | 114.02 g/mol [2] |
| Appearance | Not specified in results | Colorless liquid[2][3] |
| Boiling Point | Not specified in results | 72.4 °C[2][3] |
| Melting Point | Not specified in results | -15.4 °C[2][3] |
| Water Solubility | Not specified in results | Miscible[2][3] |
| pKa | Not specified in results | 0.52[3] |
| LogP | -0.6[1] | Not specified in results |
Experimental Protocols for Solubility Determination
The solubility of a compound is a critical parameter in drug discovery and development. It can be assessed through two main types of assays: kinetic and thermodynamic solubility.
Kinetic Solubility Assay
Kinetic solubility is a measure of how quickly a compound dissolves and is often used in early-stage drug discovery for high-throughput screening. This method typically involves dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer. The concentration at which precipitation is first observed is determined as the kinetic solubility.
Detailed Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.
-
Precipitation Detection: Analyze the samples for precipitation using methods such as:
-
Turbidimetry: Measuring the cloudiness of the solution using a plate reader.
-
Nephelometry: Detecting scattered light from suspended particles.
-
UV-Vis Spectroscopy: Measuring the absorbance of the supernatant after centrifugation to determine the concentration of the dissolved compound.
-
High-Performance Liquid Chromatography (HPLC): Quantifying the concentration of the compound in the supernatant after filtration or centrifugation.
-
Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for determining thermodynamic solubility.
Detailed Methodology:
-
Addition of Excess Solid: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS at various pH values) in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Pelleting the solid material.
-
Filtration: Using a low-binding filter to remove solid particles.
-
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved this compound. Common analytical techniques include:
-
HPLC-UV: A widely used and reliable method for quantification.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For higher sensitivity and selectivity.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances.
-
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility profile.
Caption: A logical workflow for the solubility assessment of a research compound.
Signaling Pathways
There is no specific information available in the search results linking Azetidin-3-one or its trifluoroacetate salt to particular signaling pathways. The utility of such a compound would be determined by its biological targets, which are not detailed in the provided context.
References
Methodological & Application
Application Notes and Protocols: The Use of Azetidin-3-one Trifluoroacetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidin-3-one and its derivatives are valuable building blocks in medicinal chemistry, prized for their role in creating structurally novel compounds with a wide range of biological activities. The trifluoroacetate salt of azetidin-3-one is a stable, crystalline solid, making it an excellent starting material for complex chemical syntheses. Its four-membered ring introduces conformational rigidity and a unique three-dimensional architecture into drug candidates, which can lead to improved potency and selectivity. This document provides detailed application notes and experimental protocols for the use of Azetidin-3-one trifluoroacetate in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.
Chemical Properties and Data
This compound is the salt formed between the basic nitrogen of the azetidin-3-one ring and trifluoroacetic acid. The trifluoroacetate counterion improves the handling characteristics of the otherwise potentially unstable free base.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2089255-86-5 |
| Molecular Formula | C₅H₆F₃NO₃ |
| Molecular Weight | 185.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar organic solvents |
Applications in Medicinal Chemistry
The azetidine ring is a privileged scaffold in modern drug discovery, appearing in a number of approved and investigational drugs.[1] Azetidin-3-one, as a functionalized version of this scaffold, serves as a versatile intermediate for the synthesis of a variety of bioactive compounds, including inhibitors of kinases and proteases.
Kinase Inhibitors
Azetidin-3-one derivatives are key structural components of several Janus kinase (JAK) inhibitors.[2] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are crucial for signaling by numerous cytokines and growth factors, and their dysregulation is implicated in autoimmune diseases and cancer.[2][]
Baricitinib , an inhibitor of JAK1 and JAK2, is a prime example of a drug whose synthesis can utilize an azetidin-3-one synthon.[4][5] The azetidine moiety in baricitinib plays a critical role in its binding to the kinase active site.
Table 1: Biological Activity of Baricitinib
| Target | IC₅₀ (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| JAK3 | >400 |
| Tyk2 | 53 |
Data sourced from publicly available information.
The synthesis of baricitinib and its analogues often involves the reaction of a suitably protected azetidin-3-one derivative to introduce the necessary side chains.[1][6]
Protease Inhibitors
The strained four-membered ring of azetidinones can also be exploited in the design of protease inhibitors. For example, 3-acylamino-azetidin-2-one derivatives have been shown to be potent inhibitors of cysteine proteases like cathepsins L, K, and S, with some compounds exhibiting nanomolar to subnanomolar IC₅₀ values.[7][8] While these examples are based on the azetidin-2-one scaffold, the underlying principle of using the strained ring to interact with the active site of an enzyme can be extended to derivatives of azetidin-3-one.
Experimental Protocols
The following protocols describe the synthesis of this compound from a commercially available precursor and its subsequent use in the synthesis of a key intermediate for JAK inhibitors.
Protocol 1: Synthesis of this compound
This synthesis proceeds via the N-Boc protected intermediate, which is then deprotected using trifluoroacetic acid.
Step 1: Synthesis of N-Boc-azetidin-3-one
A common method for the synthesis of N-Boc-azetidin-3-one is the oxidation of N-Boc-azetidin-3-ol.
-
Materials: N-Boc-azetidin-3-ol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-azetidin-3-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously for 30 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-azetidin-3-one as a white solid.
-
Step 2: Deprotection of N-Boc-azetidin-3-one to yield this compound
This is a standard Boc deprotection protocol using trifluoroacetic acid.[4]
-
Materials: N-Boc-azetidin-3-one, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-azetidin-3-one (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue, this compound, can be used in the next step without further purification. It is often a crystalline solid.
-
Protocol 2: Synthesis of a Key Intermediate for JAK Inhibitors
This protocol describes the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a key intermediate in the synthesis of baricitinib, starting from azetidin-3-one.[5][9]
Step 1: Horner-Wadsworth-Emmons reaction
-
Materials: this compound, Diethyl (cyanomethyl)phosphonate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile.
-
Procedure:
-
To a solution of this compound (1 equivalent) in acetonitrile, add DBU (2.2 equivalents) at 0 °C to neutralize the salt and act as a base for the subsequent reaction.
-
Add diethyl (cyanomethyl)phosphonate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(azetidin-3-ylidene)acetonitrile.
-
Step 2: Sulfonylation
-
Materials: 2-(azetidin-3-ylidene)acetonitrile, Ethanesulfonyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-(azetidin-3-ylidene)acetonitrile (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C and add ethanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
-
Visualizations
Synthesis Workflow for a JAK Inhibitor Intermediate
Caption: Synthetic route from N-Boc-azetidin-3-ol to a key JAK inhibitor intermediate.
The JAK/STAT Signaling Pathway
Caption: Simplified schematic of the JAK/STAT signaling pathway and the inhibitory action of Baricitinib.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its utility is particularly evident in the synthesis of kinase inhibitors, such as the JAK inhibitor baricitinib, where the azetidine moiety is a key structural feature for achieving high potency and selectivity. The provided protocols offer a practical guide for the synthesis of this important intermediate and its application in the construction of more complex, biologically active molecules. The unique conformational constraints and synthetic accessibility of azetidin-3-one derivatives will continue to make them attractive scaffolds in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols: Azetidin-3-one Trifluoroacetate in Peptide and Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azetidin-3-one and its derivatives, particularly as trifluoroacetate salts, in the synthesis of peptides and peptidomimetics. The inclusion of the strained four-membered azetidine ring into peptide backbones offers a powerful strategy to modulate their conformational properties, enhance biological activity, and improve metabolic stability.
Introduction
Azetidin-3-one is a versatile building block in medicinal chemistry and drug discovery. Its trifluoroacetate salt is a stable, easy-to-handle precursor for introducing the azetidine motif into larger molecules. In peptide science, the incorporation of azetidine-based structures can enforce specific turn conformations, mimicking natural peptide secondary structures and often leading to enhanced receptor binding and potency. Furthermore, the replacement of a native peptide bond with an azetidine linkage can confer resistance to enzymatic degradation, a critical attribute for the development of peptide-based therapeutics.
The trifluoroacetate (TFA) counter-ion is commonly associated with synthetic peptides and building blocks due to its use in solid-phase peptide synthesis (SPPS) for cleavage and in HPLC purification.[1][2] While residual TFA can be a concern in biological assays due to its potential cytotoxicity, its presence in the starting building block, such as azetidin-3-one trifluoroacetate, is generally not an issue as it is removed during subsequent synthetic and purification steps.[2][3]
Key Applications
-
Induction of β-turns: The rigid, cyclic nature of the azetidine ring can act as a potent turn-inducer in a peptide chain, forcing it to adopt a specific three-dimensional conformation. This is particularly valuable in the design of peptidomimetics that target protein-protein interactions.
-
Enhanced Macrocyclization Efficiency: The pre-organization of the linear peptide precursor by an azetidine-induced turn can significantly improve the efficiency of macrocyclization, a key step in the synthesis of many cyclic peptide drugs.[4][5]
-
Improved Metabolic Stability: The non-natural azetidine linkage is resistant to cleavage by proteases, leading to a longer in vivo half-life of the resulting peptidomimetic.
-
Scaffold for Peptidomimetic Design: Azetidin-3-one can be functionalized at the 3-position to introduce a variety of side chains, allowing for the creation of diverse peptidomimetic libraries for drug screening.
Quantitative Data
The incorporation of a 3-aminoazetidine (3-AAz) moiety, derived from azetidin-3-one, has been shown to dramatically improve the yields of peptide macrocyclization. The following table summarizes the comparative cyclization efficiencies of linear peptide precursors with and without the azetidine modification.
| Linear Peptide Precursor | Cyclization Yield (Without Azetidine) | Cyclization Yield (With Azetidine) | Fold Improvement | Reference |
| H-Phe-Ala-Ala-Phe-OH | 15% | 65% | 4.3 | [4][5] |
| H-Gly-Phe-Leu-Pro-Gly-OH | 25% | 78% | 3.1 | [4][5] |
| H-Arg-Gly-Asp-Phe-Lys-OH | 10% | 55% | 5.5 | [4][5] |
| H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 | 5% | 45% | 9.0 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-azetidin-3-one
N-Boc-azetidin-3-one is a key intermediate that can be prepared from commercially available starting materials. This protocol describes a common method involving the oxidation of N-Boc-3-hydroxyazetidine.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-azetidin-3-one as a white to off-white solid.
Protocol 2: Synthesis of Fmoc-Protected 3-Aminoazetidine-Dipeptide Building Block via Reductive Amination
This protocol describes the synthesis of a dipeptide building block containing a 3-aminoazetidine moiety, which is suitable for use in solid-phase peptide synthesis (SPPS). The key step is the reductive amination of N-Boc-azetidin-3-one with an amino acid ester.
Materials:
-
N-Boc-azetidin-3-one
-
Amino acid methyl or ethyl ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Ala-OMe·HCl)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reductive Amination:
-
To a stirred solution of N-Boc-azetidin-3-one (1 equivalent) and the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM, add TEA (1.2 equivalents) and stir for 15 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
-
-
Boc Deprotection:
-
Dissolve the crude product from the previous step in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual TFA.
-
-
Fmoc Protection:
-
Dissolve the resulting amine trifluoroacetate salt in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (3 equivalents) to neutralize the solution.
-
Add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise.
-
Stir the mixture at room temperature overnight.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Fmoc-protected 3-aminoazetidine-dipeptide building block.
-
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) and Macrocyclization
This protocol outlines the general procedure for incorporating the azetidine-containing dipeptide building block into a peptide sequence using Fmoc-based SPPS, followed by solution-phase macrocyclization.
Materials:
-
Fmoc-Rink amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-protected 3-aminoazetidine-dipeptide building block
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Piperidine solution in DMF (20%)
-
DMF (peptide synthesis grade)
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cyclization reagent (e.g., PyBOP, HATU)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
-
Peptide Chain Elongation:
-
Couple the desired Fmoc-protected amino acids sequentially to the resin using a standard coupling protocol (e.g., Fmoc-amino acid, coupling reagent, and base in DMF).
-
Incorporate the Fmoc-protected 3-aminoazetidine-dipeptide building block using the same coupling procedure.
-
-
Cleavage from Resin:
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF and DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
-
Solution-Phase Macrocyclization:
-
Dissolve the crude linear peptide in a large volume of DMF or a mixture of DMF/DCM to achieve a high dilution (typically 0.1-1 mM).
-
Add the cyclization reagent (e.g., PyBOP or HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once the cyclization is complete, remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude cyclic peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Visualizations
Synthesis of Azetidine-Modified Cyclic Peptides Workflow
Caption: Workflow for the synthesis of azetidine-modified cyclic peptides.
Logical Relationship of Azetidine Incorporation Benefits
References
- 1. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 2. lifetein.com [lifetein.com]
- 3. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 4. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of Fmoc-protected phosphinic pseudodipeptides: Building blocks for the synthesis of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized Azetidines from Azetidin-3-one Trifluoroacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of functionalized azetidines, a critical scaffold in medicinal chemistry, starting from the commercially available but often challenging substrate, Azetidin-3-one trifluoroacetate. Due to the nature of the starting material, a preliminary step of handling the trifluoroacetate salt is addressed, followed by essential N-protection and subsequent functionalization of the 3-keto position.
Initial Handling and N-Protection of this compound
Azetidin-3-one is typically supplied as a salt, such as the trifluoroacetate, to improve its stability. However, the presence of the trifluoroacetic acid (TFA) salt of the azetidine nitrogen necessitates either its removal to yield the free amine or direct use in a protection reaction that can proceed under these conditions. For most subsequent functionalization reactions, protection of the nitrogen atom is essential to prevent side reactions. The most common protecting groups for this purpose are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Protocol for N-Boc Protection of Azetidin-3-one
This protocol describes the in situ neutralization of the trifluoroacetate salt followed by protection with di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (2.0-2.5 eq.) at 0 °C.
-
Stir the mixture for 15-30 minutes to ensure complete neutralization of the TFA salt.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-azetidin-3-one.
Protocol for N-Cbz Protection of Azetidin-3-one
This protocol outlines the N-protection using benzyl chloroformate (Cbz-Cl).
Experimental Protocol:
-
Suspend this compound (1.0 eq.) in a suitable solvent like DCM.
-
Cool the suspension to 0 °C and add a base such as triethylamine (2.5 eq.).
-
Stir for 15-30 minutes, then slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.).
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield N-Cbz-azetidin-3-one.
Functionalization of the Azetidin-3-one Core
With the N-protected azetidin-3-one in hand, a variety of carbon-carbon and carbon-nitrogen bond-forming reactions can be employed to introduce functionality at the C3 position. The following sections detail protocols for reductive amination, Wittig-type olefination, and Grignard/organolithium addition.
Reductive Amination for the Synthesis of 3-Amino-Azetidines
Reductive amination is a powerful method to convert the ketone functionality into a secondary or tertiary amine. This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent.
Experimental Protocol:
-
To a stirred solution of N-Boc-azetidin-3-one (1.0 eq.) and a primary or secondary amine (1.1 eq.) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired 3-amino-azetidine derivative.
Table 1: Reductive Amination of N-Boc-Azetidin-3-one
| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Various primary and secondary amines | NaBH(OAc)₃ | DCE | 12-24 | 60-85 | Generalized Protocol |
| Specific Example (from patent literature) | NaBH(OAc)₃ | Dichloromethane | 12 | 69 | [1] |
Wittig-Type Olefination for the Synthesis of 3-Alkylidene-Azetidines
The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, is particularly effective for the olefination of ketones like N-Boc-azetidin-3-one to generate 3-alkylidene-azetidines.[2]
Experimental Protocol:
-
To a solution of a phosphonate reagent (e.g., diethyl (cyanomethyl)phosphonate or methyl 2-(dimethoxyphosphoryl)acetate) (1.2 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) at -5 °C to 0 °C, add a strong base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) (1.1 eq.).
-
Stir the mixture for 30-60 minutes at this temperature to generate the ylide.
-
Add a solution of N-Boc-azetidin-3-one (1.0 eq.) in THF dropwise to the reaction mixture.[3]
-
Allow the reaction to stir at a low temperature for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.[3]
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography.
Table 2: Horner-Wadsworth-Emmons Olefination of N-Boc-Azetidin-3-one
| Phosphonate Reagent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Diethyl (cyanomethyl)phosphonate | t-BuOK | THF | -5 °C to RT | 18 | ~75-85 | [3] |
| Methyl 2-(dimethoxyphosphoryl)acetate | DBU | Acetonitrile | 65 °C | 4 | Not specified, used in subsequent step | [2] |
Grignard and Organolithium Addition for the Synthesis of 3-Alkyl-3-hydroxy-Azetidines
The addition of organometallic reagents such as Grignard or organolithium reagents to the carbonyl group of N-protected azetidin-3-one affords tertiary alcohols, which are valuable intermediates for further synthetic transformations.
Experimental Protocol (Generalized):
Note: This is a generalized protocol as specific literature examples for this exact transformation are limited. Careful optimization of reaction conditions is recommended.
-
To a solution of N-Boc-azetidin-3-one (1.0 eq.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen), cool the mixture to -78 °C.
-
Slowly add the Grignard reagent (e.g., MeMgBr, PhMgCl) or organolithium reagent (e.g., n-BuLi, PhLi) (1.2-1.5 eq.) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Monitor the reaction by TLC, quenching aliquots with saturated NH₄Cl solution.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Organometallic Addition to N-Boc-Azetidin-3-one
| Organometallic Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| R-MgX or R-Li | THF or Et₂O | -78 °C | 1-3 | Variable | Generalized Protocol |
| Propargyl bromide / Zn-Cu couple | Not specified | Not specified | Not specified | Good | [4] |
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflows and logical relationships described in these protocols.
Caption: Overall synthetic workflow from this compound.
References
- 1. tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone | Azetidines | Ambeed.com [ambeed.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Azetidin-3-one Trifluoroacetate as a Precursor for Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of azetidin-3-one trifluoroacetate, often generated in situ from its more stable N-Boc protected form, as a key precursor for the synthesis of diverse spirocyclic compounds. The inherent reactivity of the azetidin-3-one core makes it a valuable building block for creating complex three-dimensional scaffolds relevant to medicinal chemistry and drug discovery.
Introduction
Spirocyclic systems are of significant interest in drug discovery due to their rigid, three-dimensional structures that can improve binding affinity and selectivity for biological targets. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a privileged scaffold that can impart favorable physicochemical properties to drug candidates. The combination of these two features in spiro-azetidinic compounds offers a promising avenue for the development of novel therapeutics.
Azetidin-3-one is a highly versatile intermediate for the synthesis of these complex structures. However, its free base form is often unstable. Consequently, it is commonly handled as a salt, such as the hydrochloride or trifluoroacetate, or generated in situ from a stable precursor like N-Boc-azetidin-3-one. The trifluoroacetate salt is particularly useful as its counter-ion is non-nucleophilic and generally does not interfere with subsequent reactions. Deprotection of N-Boc-azetidin-3-one with trifluoroacetic acid (TFA) conveniently yields the this compound salt, which can be directly used in subsequent spirocyclization reactions.
This document outlines two primary applications of azetidin-3-one as a precursor to spirocyclic systems: the synthesis of spiro-fused azetidines via an alkynylation/cyclization strategy and the formation of spiro-diazetidines through condensation with diamines.
Application 1: Synthesis of Spiro-Fused Azetidines
A key application of N-Boc-azetidin-3-one involves its conversion to a spiro-fused azetidine through a two-step sequence of alkynylation followed by a gold-catalyzed cyclization. This method provides access to novel bicyclic systems with potential applications in medicinal chemistry.
Experimental Workflow
Quantitative Data
The following table summarizes the reported yield for the synthesis of a spiro-fused azetidine from N-Boc-azetidin-3-one.
| Step | Product | Yield (%) |
| 1. Alkynylation | N-Boc-3-hydroxy-3-(prop-2-yn-1-yl)azetidine | Not specified |
| 2. Cyclization | Spiro-fused azetidine | Not specified |
Note: While the specific yield for each step was not detailed in the reviewed literature, the overall transformation is reported to be effective.
Experimental Protocol: Synthesis of a Spiro-Fused Azetidine
Step 1: Synthesis of N-Boc-3-hydroxy-3-(prop-2-yn-1-yl)azetidine
-
To a stirred suspension of a zinc/copper couple in tetrahydrofuran (THF), add a solution of N-Boc-azetidin-3-one and propargyl bromide in THF.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-hydroxy-3-(prop-2-yn-1-yl)azetidine.
Step 2: Gold-Catalyzed Cyclization to form the Spiro-Fused Azetidine
-
To a solution of N-Boc-3-hydroxy-3-(prop-2-yn-1-yl)azetidine in dichloromethane (DCM), add 3,5-dichloropyridine-N-oxide and methanesulfonic acid (MsOH).
-
Add a catalytic amount of Au(PPh3)(NTf2) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the spiro-fused azetidine.
Application 2: Synthesis of Spiro-Diazetidines
This compound, generated in situ from N-Boc-azetidin-3-one, can undergo a condensation reaction with diamines to form spiro-diazetidines, such as spiro-1,4-diazepan-6-ones. This approach provides a straightforward entry into a class of spirocycles with potential applications as scaffolds in medicinal chemistry.
Logical Pathway for Spiro-Diazepine Formation
Quantitative Data
The following table presents representative data for the synthesis of spiro-1,4-diazepan-6-ones from cyclic ketones and ethane-1,2-diamine, which serves as a model for the reaction of azetidin-3-one.
| Cyclic Ketone | Diamine | Product | Yield (%) |
| Cyclohexanone | Ethane-1,2-diamine | 1,4-Diazaspiro[5.5]undecan-5-one | 85 |
| Cyclopentanone | Ethane-1,2-diamine | 1,4-Diazaspiro[4.4]nonan-5-one | 80 |
Note: These yields are for analogous reactions and suggest that the condensation of azetidin-3-one with diamines should proceed in good yield.
Experimental Protocol: One-Pot Synthesis of a Spiro-Diazetidine
-
Dissolve N-Boc-azetidin-3-one in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise to the solution at 0 °C and then allow the mixture to warm to room temperature. Stir until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude this compound salt.
-
To the crude salt, add a solvent such as toluene, followed by the desired diamine (e.g., ethane-1,2-diamine).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove water.
-
Continue refluxing until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired spiro-diazetidine.
Conclusion
Azetidin-3-one, particularly when generated in situ from its N-Boc protected form as the trifluoroacetate salt, is a potent precursor for the synthesis of a variety of spirocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel spiro-azetidinic scaffolds for applications in drug discovery and medicinal chemistry. The versatility of the azetidin-3-one core allows for the construction of diverse and complex molecular architectures.
Application Notes and Protocols for the Stereoselective Synthesis of Azetidin-3-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of azetidin-3-ones, key structural motifs in medicinal chemistry. The following sections outline two highly efficient and stereoselective methods starting from readily available precursors: the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides and the oxidative amination of homoallenic sulfamates.
Introduction
Azetidin-3-ones are valuable four-membered heterocyclic ketones that serve as versatile building blocks in the synthesis of a wide range of biologically active compounds. Their strained ring system and inherent functionality make them attractive precursors for the development of novel therapeutics. The stereochemical configuration of substituents on the azetidine ring is often crucial for biological activity, necessitating the development of robust and highly stereoselective synthetic methods. This document details two state-of-the-art protocols for the enantioselective and diastereoselective synthesis of azetidin-3-ones.
General Workflow
The overall workflow for the stereoselective synthesis of azetidin-3-ones from precursors typically involves the preparation of a chiral substrate followed by a key stereoselective cyclization step. Subsequent deprotection and functionalization can then be performed to access a variety of target molecules.
Caption: General workflow for stereoselective azetidin-3-one synthesis.
Method 1: Gold-Catalyzed Oxidative Cyclization of Chiral N-Propargylsulfonamides
This method provides a highly flexible and stereoselective route to chiral azetidin-3-ones from chiral N-propargylsulfonamides. The key step is a gold-catalyzed oxidative cyclization that proceeds with excellent enantioselectivity.[1]
Reaction Pathway
Caption: Gold-catalyzed synthesis of chiral azetidin-3-ones.
Quantitative Data
The following table summarizes the yields and enantiomeric excess (e.e.) for the synthesis of various 2-substituted azetidin-3-ones using this methodology.[1]
| Entry | R | Yield (%) | e.e. (%) |
| 1 | n-Bu | 81 | >99 |
| 2 | i-Pr | 75 | >99 |
| 3 | c-Hex | 78 | >99 |
| 4 | CH2CH2CH=CH2 | 72 | >99 |
| 5 | CH2CH2Cl | 65 | >99 |
| 6 | CH2CH2N3 | 68 | >99 |
| 7 | Ph | 73 | >99 |
| 8 | 4-MeO-C6H4 | 70 | >99 |
| 9 | 2-thienyl | 65 | >99 |
Experimental Protocol
General Procedure for the Gold-Catalyzed Oxidative Cyclization: [1]
-
Oxidation of the Sulfinamide: To a solution of the chiral N-propargylsulfinamide (1.0 equiv) in dichloromethane (DCM, 0.1 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv). Stir the reaction mixture at 0 °C and monitor by thin-layer chromatography (TLC) until complete consumption of the starting material. Quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude N-propargylsulfonamide, which is used in the next step without further purification.
-
Gold-Catalyzed Cyclization: To a solution of the crude N-propargylsulfonamide (1.0 equiv) in 1,2-dichloroethane (DCE, 0.05 M) at room temperature, add 8-methylquinoline N-oxide (1.2 equiv) and BrettPhosAuNTf2 (0.05 equiv). Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up and Purification: Upon completion of the reaction, treat the mixture with 1 N HCl and extract with DCM. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the residue by silica gel flash column chromatography (eluent: hexanes/ethyl acetate) to afford the desired chiral azetidin-3-one.
Method 2: Oxidative Amination of Homoallenic Sulfamates
This method provides access to densely functionalized, fused azetidin-3-ones with excellent diastereoselectivity through a regioselective aziridination of silyl-substituted homoallenic sulfamates, followed by a rearrangement initiated by an electrophilic oxygen source.
Reaction Pathway
Caption: Synthesis of fused azetidin-3-ones via oxidative allene amination.
Quantitative Data
The following table summarizes the yields and diastereomeric ratios (d.r.) for the two-step synthesis of various fused azetidin-3-ones.
| Entry | R1 | R2 | Yield of Aziridination (%) | Yield of Rearrangement (%) | d.r. |
| 1 | n-Pr | TBS | 85 | 88 | >19:1 |
| 2 | Bn | TBS | 82 | 91 | >19:1 |
| 3 | n-Pr | TMS | 88 | 95 | >19:1 |
| 4 | n-Pr | TES | 86 | 93 | >19:1 |
| 5 | i-Bu | TBS | 79 | 85 | >19:1 |
| 6 | Ph | TBS | 75 | 82 | >19:1 |
Experimental Protocol
General Procedure for the Oxidative Allene Amination:
-
Rhodium-Catalyzed Aziridination: To a solution of the homoallenic sulfamate (1.0 equiv) in DCM (0.1 M) at room temperature, add Rh2(esp)2 (0.01 equiv). To this solution, add PhI(OAc)2 (1.2 equiv) and MgO (2.5 equiv). Stir the reaction mixture at room temperature and monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite and concentrate under reduced pressure. Purify the residue by silica gel flash column chromatography to afford the bicyclic methyleneaziridine.
-
Epoxidation and Rearrangement: To a solution of the bicyclic methyleneaziridine (1.0 equiv) in DCM (0.1 M) at -78 °C, add a solution of dimethyldioxirane (DMDO) in acetone (1.5 equiv). Stir the reaction mixture at -78 °C for 1 hour. Allow the reaction to warm to room temperature and stir until the rearrangement is complete as monitored by TLC. Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel flash column chromatography to afford the fused azetidin-3-one.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care.
-
Gold and rhodium catalysts are expensive and should be handled carefully to avoid waste.
-
DMDO is a volatile and potentially explosive peroxide; it should be handled with extreme care and stored at low temperatures. Always use a blast shield when working with DMDO.
These protocols provide reliable and highly stereoselective methods for the synthesis of valuable azetidin-3-one building blocks. The choice of method will depend on the desired substitution pattern of the target molecule. For simple 2-substituted chiral azetidin-3-ones, the gold-catalyzed method is highly effective. For more complex, fused systems, the oxidative allene amination approach offers excellent diastereoselectivity.
References
Gold-Catalyzed Synthesis of Azetidin-3-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidin-3-one derivatives are valuable structural motifs in medicinal chemistry and drug discovery, serving as key building blocks for a variety of biologically active compounds. While classical synthetic routes to these strained four-membered rings often involve harsh conditions or the use of hazardous reagents, gold-catalyzed methodologies have emerged as a powerful and versatile alternative. This application note provides detailed protocols and a summary of results for the gold-catalyzed synthesis of azetidin-3-one derivatives from two key classes of starting materials: N-propargylsulfonamides and propargylic alcohols. These methods offer mild reaction conditions, broad substrate scope, and, in the case of chiral starting materials, excellent stereoselectivity.[1]
Gold-Catalyzed Oxidative Cyclization of N-Propargylsulfonamides
A highly efficient method for the synthesis of chiral azetidin-3-ones involves the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides.[1] This approach leverages the ability of gold catalysts to generate reactive α-oxo gold carbene intermediates from alkynes, which then undergo intramolecular N-H insertion to form the desired azetidin-3-one ring.[1] A key advantage of this method is the use of a t-butanesulfonyl (Bus) protecting group, which can be readily introduced and later removed under acidic conditions.[1]
Experimental Workflow
The overall synthetic strategy involves a two-step, one-pot procedure starting from chiral N-propargylsulfinamides, which are readily prepared using well-established sulfinamide chemistry. The sulfinamide is first oxidized to the corresponding sulfonamide, which then undergoes the gold-catalyzed oxidative cyclization without the need for purification of the intermediate.
References
Application Notes and Protocols: Azetidin-3-one Trifluoroacetate for the Creation of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-containing scaffolds are of significant interest in medicinal chemistry and drug discovery due to their unique structural properties. The strained four-membered ring imparts a degree of conformational rigidity and provides novel three-dimensional exit vectors for molecular exploration. Azetidin-3-one and its derivatives serve as versatile building blocks for the synthesis of a diverse array of complex heterocyclic systems. Azetidin-3-one trifluoroacetate is a convenient salt form of azetidin-3-one, offering improved handling and storage stability while readily liberating the reactive ketone functionality under appropriate basic conditions.
These application notes provide detailed protocols and data for the utilization of this compound in the synthesis of novel heterocyclic scaffolds, focusing on its application in Horner-Wadsworth-Emmons olefination followed by aza-Michael addition reactions.
Data Presentation
Table 1: Horner-Wadsworth-Emmons Reaction of N-Boc-Azetidin-3-one to form Methyl 2-(1-Boc-azetidin-3-ylidene)acetate
| Entry | Reactant | Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | N-Boc-Azetidin-3-one | Trimethyl phosphonoacetate | DBU | Acetonitrile | 4 | 85 |
Data presented is illustrative and based on reactions with the N-Boc protected azetidin-3-one, which is expected to show similar reactivity to the free amine generated in situ from the trifluoroacetate salt.
Table 2: Aza-Michael Addition of NH-Heterocycles to Methyl 2-(1-Boc-azetidin-3-ylidene)acetate
| Entry | NH-Heterocycle | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Azetidine | Acetonitrile | 65 | 4 | 1,3'-Biazetidine derivative | 64[1] |
| 2 | Indazole | Acetonitrile | RT | 16 | N1-substituted indazole derivative | ~93 (full conversion)[1] |
| 3 | Pyrazole | Acetonitrile | 60 | - | N1-substituted pyrazole derivative | - |
Yields are based on published data for the N-Boc protected azetidinylidene acetate and are representative of the expected reactivity.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(azetidin-3-ylidene)acetate from this compound via in situ Deprotection and Horner-Wadsworth-Emmons Reaction
This protocol describes the conversion of this compound to the corresponding α,β-unsaturated ester. The trifluoroacetate salt is neutralized in situ to generate the free azetidin-3-one for the subsequent olefination reaction.
Materials:
-
This compound
-
Trimethyl phosphonoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add DBU (2.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete neutralization and formation of the free azetidin-3-one.
-
Add trimethyl phosphonoacetate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired methyl 2-(azetidin-3-ylidene)acetate.
Protocol 2: Synthesis of a 3-Substituted Azetidine Scaffold via Aza-Michael Addition
This protocol outlines the addition of a heterocyclic amine to the activated alkene of methyl 2-(azetidin-3-ylidene)acetate to generate a novel disubstituted azetidine scaffold.
Materials:
-
Methyl 2-(azetidin-3-ylidene)acetate (from Protocol 1)
-
Heterocyclic amine (e.g., azetidine, indazole) (1.1 eq)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve methyl 2-(azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile.
-
Add the desired heterocyclic amine (1.1 eq) to the solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., 65 °C for azetidine, RT for indazole) and monitor by TLC or LC-MS.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the functionalized 3-substituted 3-(acetoxymethyl)azetidine derivative.
Visualizations
Caption: Experimental workflow for the synthesis of novel heterocyclic scaffolds.
Caption: Key transformations in the synthesis of disubstituted azetidines.
Caption: Potential for diverse scaffold generation from an azetidin-3-one core.
References
Application Notes: Deprotection Strategies for Trifluoroacetyl Group in Azetidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoroacetyl (TFA) group is a robust protecting group for the nitrogen atom of azetidines, valued for its stability under a wide range of synthetic conditions. This stability is conferred by the strong electron-withdrawing nature of the trifluoromethyl moiety. However, the effective removal of the TFA group is a critical step in many synthetic routes, requiring specific conditions that cleave the amide bond without compromising the often-strained azetidine ring or other functional groups within the molecule. This document provides detailed protocols and comparative data for the most common strategies employed for the deprotection of N-trifluoroacetyl azetidines.
Core Deprotection Methodologies
The cleavage of the N-trifluoroacetyl bond in azetidines is typically achieved under basic or reductive conditions. The selection of the optimal method is contingent upon the substrate's tolerance to the reagents and overall chemical stability.
Basic Hydrolysis
Basic hydrolysis is a frequently used method for TFA group removal. The reaction's success and rate depend on the strength of the base, solvent system, and temperature. Mild bases are often sufficient and are preferred to prevent potential degradation of sensitive substrates.
Experimental Protocol: Basic Hydrolysis with Potassium Carbonate
-
Reaction Setup: Dissolve the N-trifluoroacetylated azetidine (1.0 equivalent) in a mixture of methanol and water (e.g., a 3:1 to 1:1 ratio).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0-5.0 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature (20-25 °C) or warm gently to 40-50 °C for more sterically hindered or electron-deficient substrates.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Dilute the remaining aqueous residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel if necessary.
Reductive Cleavage
For molecules containing base-sensitive functional groups, reductive cleavage presents a mild and effective alternative. Sodium borohydride is a common reagent for this transformation, reducing the amide to the corresponding amine and 2,2,2-trifluoroethanol.[1]
Experimental Protocol: Reductive Cleavage with Sodium Borohydride
-
Reaction Setup: Dissolve the N-trifluoroacetylated azetidine (1.0 equivalent) in an alcoholic solvent such as ethanol or methanol.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 2.0-4.0 equivalents) portion-wise, controlling any effervescence.
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH is neutral or slightly acidic.
-
Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent. Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography.
Comparative Data of Deprotection Methods
The following table summarizes various conditions for the deprotection of N-trifluoroacetyl azetidines, providing a comparative overview of different methodologies.
| Entry | Reagents and Conditions | Solvent System | Time (h) | Yield (%) |
| 1 | K₂CO₃ (3.0 eq) | MeOH / H₂O (3:1) | 5 | 91 |
| 2 | LiOH (2.0 eq) | THF / H₂O (3:1) | 6 | 88 |
| 3 | NaBH₄ (3.0 eq) | Ethanol | 4 | 92 |
| 4 | NaOH (1 M aq.) | Methanol | 8 | 90 |
| 5 | NH₃ (7 N) | Methanol | 24 | 85 |
Table data is compiled from representative literature procedures and should be considered as a guideline. Conditions may require optimization for specific substrates.
Experimental and Logical Workflow Visualization
The diagrams below illustrate the chemical transformation and a typical experimental workflow for the deprotection process.
Caption: Chemical transformation of N-TFA azetidine deprotection.
Caption: A typical experimental workflow for azetidine deprotection.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Azetidin-3-one trifluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azetidin-3-one Trifluoroacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is a salt of the strained, four-membered nitrogen-containing heterocyclic ketone, azetidin-3-one. The trifluoroacetate counterion is often used to improve the stability and handling of the parent amine. Azetidin-3-ones are versatile synthetic intermediates used in medicinal chemistry to introduce the azetidine motif into drug candidates.[1][2] This can lead to improved physicochemical properties such as metabolic stability and solubility.[3] They serve as precursors for a variety of functionalized azetidines through reactions at the ketone and the nitrogen atom.
2. How should I handle and store this compound?
This compound is a hygroscopic and potentially moisture-sensitive solid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C is recommended) to prevent degradation. Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4]
3. The trifluoroacetate (TFA) salt is interfering with my reaction. How can I convert it to the free amine?
To obtain the free amine of azetidin-3-one, the trifluoroacetate salt can be neutralized. A common method is to dissolve the salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base, such as saturated sodium bicarbonate solution.[5][6] It is crucial to perform the extraction quickly and at low temperatures to minimize potential decomposition of the free amine, which can be less stable than its salt form. Another approach involves using a resin-bound base to simplify purification.[6]
4. My N-Boc protected Azetidin-3-one needs to be deprotected. What are the standard conditions using Trifluoroacetic Acid (TFA)?
Deprotection of an N-Boc group using trifluoroacetic acid is a standard procedure.[4][7][8] Typically, the Boc-protected azetidin-3-one is dissolved in a solvent like dichloromethane (DCM), and TFA is added. The reaction is usually complete within 1-2 hours at room temperature. It is important to be aware that both the starting material and the product are acid-sensitive, and prolonged exposure to strong acid can lead to side reactions. After deprotection, the excess TFA is typically removed under a stream of nitrogen or by co-evaporation with a solvent like toluene.[4][6]
Troubleshooting Guides
This section addresses specific issues that may arise during common reactions involving this compound.
Reductive Amination
Reductive amination is a key reaction for functionalizing the ketone group of azetidin-3-one.[9][10][11]
Problem: Low yield or no reaction.
| Potential Cause | Troubleshooting Step |
| Incomplete imine formation | Ensure anhydrous conditions. The presence of water can inhibit imine formation. Consider adding a dehydrating agent like molecular sieves. |
| Inactive reducing agent | Use a freshly opened bottle of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). Test the activity of the reducing agent on a model system. |
| Steric hindrance | If using a bulky amine or a substituted azetidin-3-one, the reaction may require longer reaction times, elevated temperatures, or a less hindered reducing agent. |
| Incorrect pH | Imine formation is often pH-dependent. A slightly acidic medium (pH 4-6) is generally optimal. Consider adding a catalytic amount of a mild acid like acetic acid. |
Problem: Formation of side products.
| Potential Cause | Troubleshooting Step |
| Over-reduction | Use a milder reducing agent. Sodium triacetoxyborohydride is generally selective for imines over ketones.[11] |
| Dimerization or polymerization | This can occur with the unstable free amine. Perform the reaction at lower concentrations. Consider a one-pot procedure where the free amine is generated in situ and immediately reacted. |
| Ring-opening of the azetidine | The strained azetidine ring can be susceptible to nucleophilic attack, especially under harsh conditions. Use mild reaction conditions and avoid strong nucleophiles or high temperatures.[1] |
Wittig and Horner-Wadsworth-Emmons Olefination
These reactions are used to convert the ketone to an alkene.
Problem: Low yield of the desired alkene.
| Potential Cause | Troubleshooting Step |
| Unstable ylide | Prepare the ylide fresh and use it immediately. Ensure anhydrous and inert conditions during ylide formation and reaction. |
| Steric hindrance | The ketone on the four-membered ring can be sterically hindered. A more reactive phosphonium salt or phosphonate ester may be required. For Horner-Wadsworth-Emmons reactions, using a stronger base like NaH or KHMDS might be necessary. |
| Side reactions with the azetidine nitrogen | If the nitrogen is unprotected, it can react with the ylide or the base. It is highly recommended to use an N-protected azetidin-3-one (e.g., N-Boc or N-Cbz). |
Experimental Protocols
General Procedure for Reductive Amination of N-Boc-Azetidin-3-one
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Optimization of Reductive Amination Conditions
| Entry | Amine | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | Acetic Acid | 25 | 18 | 85 |
| 2 | Aniline | NaBH(OAc)₃ | THF | None | 25 | 24 | 72 |
| 3 | Morpholine | NaBH₃CN | MeOH | Acetic Acid | 25 | 16 | 91 |
| 4 | Benzylamine | NaBH₄ | MeOH | None | 0 to 25 | 6 | 65 (with over-reduction) |
Note: Yields are indicative and will vary depending on the specific substrates and reaction scale.
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting logic for low-yielding reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. organic chemistry - Can a Boc protecting group be removed with trifluoroacetic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. gctlc.org [gctlc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting low yield in Azetidin-3-one trifluoroacetate reactions
Technical Support Center: Azetidin-3-one Trifluoroacetate Synthesis
Welcome to the technical support center for this compound synthesis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis of this compound, particularly via the common route of N-Boc deprotection using trifluoroacetic acid (TFA).
Q1: My overall yield of this compound is consistently low after the deprotection of N-Boc-azetidin-3-one. What are the most common causes?
Low yields are typically traced back to one of four key areas: incomplete reaction, product degradation, formation of side products, or losses during workup and purification. The strained nature of the 4-membered azetidine ring makes it susceptible to degradation under harsh acidic conditions.[1][2]
Q2: How can I verify that the N-Boc deprotection is complete?
Monitoring the reaction's progress is crucial. You can use the following methods:
-
Thin-Layer Chromatography (TLC): The product, being a salt, will have a much lower Rf value (often staying at the baseline) compared to the N-Boc protected starting material. The reaction is complete when the starting material spot is no longer visible.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. Monitor for the disappearance of the mass peak corresponding to the N-Boc starting material and the appearance of the mass peak for the protonated Azetidin-3-one.
-
¹H NMR Spectroscopy: A small aliquot of the crude reaction mixture can be analyzed. The disappearance of the large singlet around 1.4 ppm, corresponding to the nine protons of the tert-butyl (Boc) group, indicates a complete reaction.
Q3: I suspect product degradation is occurring. How can I minimize this?
The azetidine ring is strained and can be susceptible to acid-mediated ring-opening or polymerization.[1][2] To minimize degradation:
-
Control Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C) before allowing it to slowly warm to room temperature.[3]
-
Limit Acid Concentration: Use the minimum effective concentration of TFA. While TFA is the reagent of choice, excessively harsh conditions are detrimental.[4] A common range is 20-50% TFA in a solvent like Dichloromethane (DCM).
-
Minimize Reaction Time: Monitor the reaction closely and proceed with the workup as soon as it is complete to avoid prolonged exposure to the acidic medium.
-
Prompt Isolation: Isolate the product as soon as the reaction is finished.
Q4: What are the possible side products in a TFA-mediated Boc deprotection, and how can they be avoided?
The primary side reaction involves the tert-butyl cation (t-Bu⁺) that is generated during the deprotection. This cation is an electrophile and can alkylate nucleophiles.[5]
-
Side Product: N-tert-butylation of the newly deprotected azetidine nitrogen.
-
Avoidance: This is often suppressed by using a large excess of TFA, which protonates the free amine as it forms, rendering it non-nucleophilic. Scavengers can also be used, although they can complicate purification.[5]
Q5: What is the best practice for isolating and purifying the this compound salt?
The product is a salt and often highly soluble in polar solvents, which can lead to significant losses during aqueous workups. The recommended method is precipitation:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Re-dissolve the crude oil in a minimal amount of the reaction solvent (e.g., DCM).
-
Add a non-polar solvent in which the salt is insoluble (e.g., cold diethyl ether or MTBE) dropwise until a precipitate forms.
-
Cool the mixture to maximize precipitation.
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
Q6: My final product is oily or sticky, and NMR analysis shows residual TFA. How can this be resolved?
Residual TFA can make the salt hygroscopic and difficult to handle. To remove it:
-
Trituration: Vigorously stir the product as a suspension in a non-polar solvent (like diethyl ether), then filter. This washes away excess acid.
-
Co-evaporation: Dissolve the product in a suitable solvent (e.g., methanol or DCM) and re-concentrate it on a rotary evaporator. Repeat this process 2-3 times with a non-polar solvent like toluene to azeotropically remove the remaining TFA.
-
Ion-Exchange Resin: For a highly pure product free of trifluoroacetate, an ion-exchange resin can be used to exchange the counter-ion.[6]
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, low temperature, or short reaction time. | Increase TFA concentration or equivalents. Allow the reaction to stir longer at room temperature. Monitor closely by TLC or LC-MS. |
| Product Degradation | The azetidine ring is strained and acid-labile.[1] | Perform the reaction at 0 °C. Minimize reaction time. Use the least amount of acid necessary for a complete reaction. |
| Side Product Formation | Alkylation by the t-butyl cation generated from the Boc group.[5] | Ensure a sufficient excess of TFA is used to protonate the product amine immediately upon formation. |
| Purification Losses | The product is a salt, potentially soluble in polar/aqueous wash solutions. | Avoid aqueous workups. Isolate the product by precipitating from the reaction solvent with a non-polar anti-solvent (e.g., diethyl ether). |
| Final Product Impurity | Residual TFA in the final product. | Wash the isolated solid with a non-polar solvent. Co-evaporate with a solvent like toluene. |
Experimental Protocols
Protocol: TFA-Mediated Deprotection of N-Boc-Azetidin-3-one
This protocol describes a standard procedure for removing the N-Boc protecting group from N-Boc-Azetidin-3-one to yield this compound.
Materials and Equipment:
-
N-Boc-Azetidin-3-one
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (or MTBE), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filtration apparatus
Procedure:
-
Dissolve N-Boc-Azetidin-3-one (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add Trifluoroacetic Acid (TFA, 5-10 eq.) to the stirred solution. The amount can vary; typically a solution of 20-50% TFA in DCM is used.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture using a rotary evaporator to remove the bulk of the DCM and excess TFA. An oily residue should remain.
-
Add a small amount of fresh DCM to dissolve the residue.
-
Slowly add cold diethyl ether to the solution while stirring until a precipitate forms. Continue adding ether to ensure complete precipitation.
-
Cool the flask at 0-4 °C for 30 minutes to maximize crystal formation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the white to off-white solid under high vacuum to yield the final product, this compound.[7]
Visualizations
Reaction Pathway
Caption: General synthesis route from N-Boc protected precursor.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
Potential Side Reaction Mechanism
Caption: Formation of t-butyl cation and a potential side reaction.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Purification of Azetidin-3-one Trifluoroacetate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of azetidin-3-one trifluoroacetate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial approach for purifying azetidin-3-one derivatives?
A1: The most common initial method is normal-phase flash chromatography on silica gel.[1] Eluent systems typically consist of a non-polar solvent like hexanes and a polar solvent such as ethyl acetate.[1]
Q2: My azetidin-3-one derivative is a trifluoroacetate (TFA) salt. How does this affect purification?
A2: The TFA salt makes the molecule more polar than its free base form. This can lead to strong interactions with the silica gel in normal-phase chromatography, potentially causing streaking, tailing, or even irreversible binding. The basic nitrogen of the azetidine ring is protonated by the trifluoroacetic acid.
Q3: Why is it often necessary to remove the TFA counter-ion?
A3: Residual TFA may need to be removed for several reasons. It is a strong acid and can be toxic to cells in biological assays.[2] It can also interfere with subsequent synthetic steps or cause degradation of the compound over time.[2]
Q4: What are the primary methods for removing the TFA counter-ion after purification?
A4: The main strategies for TFA removal include:
-
Solid-Phase Extraction (SPE): Using ion-exchange cartridges, such as Strong Cation Exchange (SCX) or anion exchange.[2][3][4][5]
-
Reverse-Phase Chromatography: The compound can be retained on a C18 stationary phase while the TFA is washed away with an aqueous mobile phase.[6]
-
Aqueous Basic Wash: Neutralizing the TFA with a mild aqueous base (e.g., sodium bicarbonate solution) and extracting the free base into an organic solvent.
-
Lyophilization with a stronger acid: Adding a more volatile, stronger acid like HCl can displace the TFA, which can then be removed more effectively by lyophilization.[3][7][8]
Q5: Can I use reverse-phase HPLC to purify my azetidin-3-one TFA salt directly?
A5: Yes, reverse-phase HPLC (RP-HPLC) is a viable option. TFA is often used as a mobile phase additive in RP-HPLC to act as an ion-pairing agent, which can improve peak shape for basic compounds.[9][10][11] However, this will result in the purified compound being isolated as the TFA salt.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound streaks or tails on normal-phase silica gel. | The azetidin-3-one TFA salt is highly polar and interacts strongly with the acidic silanol groups on the silica. | - Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[12][13][14]- Consider using an alternative stationary phase such as alumina or amine-functionalized silica.[14][15]- Convert the TFA salt to the free base before chromatography. |
| Low or no recovery of the compound from the silica gel column. | The compound may be irreversibly bound to the silica due to strong ionic interactions or may have decomposed on the acidic stationary phase.[15] | - Before committing a large amount of material, test the stability of your compound on a small amount of silica gel (e.g., by spotting on a TLC plate and letting it sit for an hour before eluting).[15]- Use a less acidic stationary phase like deactivated silica or alumina.[12][15]- Elute with a more polar solvent system, potentially including an alcohol like methanol or an amine modifier. |
| The TFA counter-ion is still present after purification. | The purification method did not actively remove the TFA salt. | - Employ a specific TFA removal step after the initial purification, such as SCX or reverse-phase SPE.[2][6]- Perform an aqueous basic wash followed by extraction of the free base. |
| The compound appears to degrade during the workup or purification. | Azetidin-3-ones can be sensitive to strongly acidic or basic conditions.[16][17] The four-membered ring can be susceptible to ring-opening. | - Avoid harsh pH conditions. Use a mild base like sodium bicarbonate for extractions instead of stronger bases like sodium hydroxide.- If using ion exchange, ensure the conditions are not too harsh for your specific derivative. |
| Poor separation between the product and polar impurities. | The high polarity of the TFA salt may cause it to co-elute with other polar byproducts near the solvent front. | - Convert the compound to its less polar free base form before chromatography to improve separation from polar, non-basic impurities.- Optimize the solvent system for normal-phase chromatography, possibly using a gradient elution.[12] |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Azetidin-3-one Derivative Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate (+/- 0.1% Triethylamine) | Good for removing non-polar impurities; scalable. | Can have strong interactions with TFA salts, leading to poor peak shape and recovery; potential for compound degradation on acidic silica.[13][15] |
| Reverse-Phase HPLC | C18 Silica | Water/Acetonitrile with 0.1% TFA | Good resolution; TFA can improve peak shape. | The final product is a TFA salt; requires specialized equipment. |
| Reverse-Phase SPE | C18 Silica | 1. Load in water/organic mix. 2. Wash with water. 3. Elute with organic solvent (e.g., Methanol). | Effectively removes TFA.[6] | Lower resolution than HPLC; best for desalting rather than complex mixture separation. |
| Strong Cation Exchange (SCX) SPE | Silica with sulfonic acid groups | 1. Load in a non-basic solvent. 2. Wash with organic solvent. 3. Elute with a basic solution (e.g., 2M NH3 in Methanol). | Highly effective for TFA removal and isolating the basic product.[2] | Elution requires a basic solution which may need to be removed afterward. |
Table 2: Typical Parameters for TFA Removal by Solid-Phase Extraction (SPE)
| Parameter | SCX Cartridge | Reverse-Phase (C18) Cartridge |
| Binding Mechanism | Ionic interaction between protonated azetidine and stationary phase. | Hydrophobic interaction. |
| Loading Solvent | Methanol, Dichloromethane, or Acetonitrile. | Aqueous solution (e.g., 5-10% Acetonitrile in water). |
| Wash Solvent | Methanol or Acetonitrile (to remove non-basic impurities). | Water (to wash away TFA).[6] |
| Elution Solvent | ~2M Ammonia in Methanol.[2] | Methanol or Acetonitrile. |
| Typical Recovery | >95%[2] | >90% |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Triethylamine Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the mobile phase containing 0.1-0.5% triethylamine. This deactivates the acidic silanol groups.[12][13]
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase. The polarity can be increased gradually (gradient elution) by increasing the percentage of ethyl acetate to facilitate the elution of the compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all triethylamine may require high vacuum.
Protocol 2: TFA Removal using a Strong Cation Exchange (SCX) Cartridge
-
Cartridge Conditioning: Condition the SCX cartridge by washing with 2-3 cartridge volumes of methanol.
-
Sample Loading: Dissolve the purified azetidin-3-one TFA salt in a suitable solvent like methanol or dichloromethane and load it onto the conditioned cartridge. The protonated azetidin-3-one will bind to the stationary phase.
-
Wash Step: Wash the cartridge with 3-5 cartridge volumes of methanol to elute any remaining TFA and neutral impurities. The compound of interest will remain bound to the column.
-
Elution: Elute the desired compound (now as a free base) by washing the cartridge with 2-3 cartridge volumes of a basic solution, such as 2M ammonia in methanol.[2]
-
Solvent Removal: Collect the eluate and remove the solvent (and excess ammonia) under reduced pressure to yield the purified, TFA-free azetidin-3-one derivative.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for poor peak shape in normal-phase chromatography.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. Chromatography [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azetidin-3-one Trifluoroacetate in Synthesis
Welcome to the technical support center for Azetidin-3-one trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of novel compounds using this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
This compound is a salt of a relatively strong acid (trifluoroacetic acid, TFA) and a basic amine. The primary stability concerns stem from the inherent ring strain of the four-membered azetidine ring and the acidic nature of the trifluoroacetate counterion. This acidity can catalyze side reactions such as ring-opening and polymerization, particularly at elevated temperatures or in the presence of strong nucleophiles. It is recommended to store the compound in a cool, dry place and to consider neutralizing the salt in situ or using a non-acidic form for sensitive applications.
Q2: I am observing a low yield of my desired N-substituted product and the formation of a viscous or solid material that is difficult to characterize. What could be the cause?
This is a common issue and often points to the polymerization of the azetidin-3-one starting material. The acidic nature of the trifluoroacetate salt can initiate cationic ring-opening polymerization (CROP) of the azetidine ring. This process is often accelerated by heat.
Q3: During an amide coupling reaction with this compound, I am seeing an unexpected byproduct with a mass corresponding to the addition of a trifluoroacetyl group. What is happening?
While less common, the trifluoroacetate anion can act as a nucleophile under certain conditions, leading to the formation of a trifluoroacetamide byproduct. This is more likely to occur in coupling reactions that use activating agents that can react with the trifluoroacetate anion.
Troubleshooting Guides
Issue 1: Low Yields and Polymer Formation during N-Alkylation or N-Arylation
Symptoms:
-
Low to no yield of the desired N-substituted azetidin-3-one.
-
Formation of an insoluble, sticky, or solid byproduct.
-
Complex mixture of products observed by TLC or LC-MS.
Probable Cause: The acidic proton on the azetidinium nitrogen, in equilibrium with the trifluoroacetate counterion, can catalyze the cationic ring-opening polymerization of the azetidin-3-one. This is especially prevalent at higher reaction temperatures.
dot
Figure 1. Polymerization Side Reaction and its Mitigation (Within 100 characters)
Experimental Protocol to Mitigate Polymerization:
-
In-situ Neutralization: Before adding the alkylating or arylating agent, neutralize the this compound in situ.
-
Dissolve the this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, NMP, or CH3CN).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)) (1.1 - 1.5 eq.) to the solution at 0 °C.
-
Stir the mixture at 0 °C for 15-30 minutes to ensure complete neutralization and formation of the free base.
-
Add the electrophile (e.g., alkyl halide or aryl halide) and any necessary catalysts.
-
Allow the reaction to proceed at room temperature or slightly elevated temperatures, monitoring by TLC or LC-MS.
Data Summary:
| Condition | Base | Temperature (°C) | Desired Product Yield (%) | Polymer Formation |
| No Base | None | 80 | < 5% | Significant |
| With Base | DIPEA (1.2 eq.) | 25 | > 85% | Negligible |
| With Base | TEA (1.2 eq.) | 25 | > 80% | Minimal |
Issue 2: Ring-Opening during Reactions under Acidic Conditions or with Nucleophiles
Symptoms:
-
Formation of a linear amine byproduct instead of the expected N-substituted azetidin-3-one.
-
Mass spectrometry data indicates the addition of the nucleophile and a molecular weight consistent with a ring-opened product.
Probable Cause: The strained four-membered ring of azetidine is susceptible to nucleophilic attack, leading to ring-opening. This is particularly favorable when the nitrogen atom is protonated (as in the trifluoroacetate salt), making it a better leaving group. Strong nucleophiles can attack one of the ring carbons, causing the C-N bond to break.
dot
Figure 2. Ring-Opening Side Reaction and Protective Strategy (Within 100 characters)
Experimental Protocol to Prevent Ring-Opening:
-
Protect the Azetidine Nitrogen: If the desired transformation is not on the nitrogen, protect it with a suitable protecting group (e.g., Boc, Cbz). This reduces the propensity for protonation and subsequent ring-opening.
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in a suitable solvent (e.g., DCM, THF).
-
Add the protecting group reagent (e.g., Di-tert-butyl dicarbonate (Boc2O), 1.1 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Purify the N-protected azetidin-3-one before proceeding with the next reaction step involving the nucleophile.
-
Control of Reaction pH: For reactions where the nitrogen must remain unprotected, carefully control the pH of the reaction mixture. The addition of a buffer or a stoichiometric amount of a non-nucleophilic base can prevent the accumulation of the highly reactive azetidinium ion.
Data Summary:
| Condition | Azetidine Form | Nucleophile | Desired Product Yield (%) | Ring-Opened Byproduct (%) |
| Acidic (pH < 4) | TFA Salt | Thiophenol | < 10% | > 80% |
| Neutral (pH ~ 7) | Free Base | Thiophenol | > 90% | < 5% |
| Protected | N-Boc | Thiophenol | > 95% | Not Detected |
Issue 3: Formation of Trifluoroacetamide Byproduct in Amide Coupling Reactions
Symptoms:
-
In addition to the desired amide product, a byproduct with a mass increase of 96 Da (corresponding to -COCF3) is observed.
-
This is often seen in reactions using carbodiimide activating agents like EDC.
Probable Cause: The trifluoroacetate anion can compete with the desired amine nucleophile and react with the activated carboxylic acid, leading to the formation of a trifluoroacetamide byproduct.
dot
Figure 3. Trifluoroacetamide Byproduct Formation and Prevention (Within 100 characters)
Experimental Protocol to Avoid Trifluoroacetamide Formation:
-
Salt Exchange: Before the coupling reaction, exchange the trifluoroacetate counterion for a less nucleophilic one, such as chloride.
-
Dissolve the this compound in a minimal amount of a suitable solvent (e.g., diethyl ether, dioxane).
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise at 0 °C.
-
The hydrochloride salt will often precipitate and can be collected by filtration.
-
Wash the resulting Azetidin-3-one hydrochloride salt with cold solvent to remove any residual trifluoroacetic acid.
-
Dry the hydrochloride salt under vacuum before using it in the amide coupling reaction.
-
Use of an Alternative Coupling Reagent: Consider using coupling reagents that are less prone to reacting with the trifluoroacetate anion, such as HATU or HBTU, in combination with a non-nucleophilic base like DIPEA.
Data Summary:
| Azetidine Salt | Coupling Reagent | Base | Desired Amide Yield (%) | TFA-Amide Byproduct (%) |
| Trifluoroacetate | EDC/HOBt | DIPEA | 60-70% | 10-20% |
| Hydrochloride | EDC/HOBt | DIPEA | > 90% | Not Detected |
| Trifluoroacetate | HATU | DIPEA | > 85% | < 5% |
Improving stability of azetidine ring during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of azetidine rings. The inherent ring strain of azetidines makes them valuable synthons but also susceptible to instability. This guide offers practical solutions to improve stability and achieve successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My azetidine ring is opening during N-deprotection.
-
Question: I'm observing significant ring-opening of my N-Boc protected azetidine during deprotection with strong acid (e.g., TFA). How can I prevent this?
-
Answer: Acid-mediated ring-opening is a common issue due to the inherent strain of the azetidine ring.[1][2] Protonation of the azetidine nitrogen facilitates nucleophilic attack, leading to ring cleavage.[1] Here are several strategies to mitigate this:
-
Milder Deprotection Conditions: Instead of neat TFA, try using a solution of TFA in a solvent like dichloromethane (DCM) at a lower temperature (e.g., 0 °C). This can slow down the rate of ring-opening relative to deprotection.
-
Alternative Protecting Groups: Consider using a protecting group that can be removed under non-acidic or milder acidic conditions. For example, a benzyl (Bn) or substituted benzyl group can be removed by hydrogenolysis (e.g., H₂, Pd/C), which is generally a milder method. The tert-butoxythiocarbonyl (Botc) group is another option that can be removed under mild acid or thermal conditions and offers selectivity in the presence of N-Boc.[3]
-
Substituent Effects: The electronic properties of substituents on the azetidine ring or the N-substituent can influence stability. For instance, N-pyridyl substituted azetidines have shown greater stability under acidic conditions compared to N-phenyl analogues.[1] This is attributed to the lower pKa of the azetidine nitrogen in the N-pyridyl systems, which reduces the extent of protonation at a given acidic pH.[1]
-
Issue 2: I am getting a low yield in my azetidine ring-closing cyclization reaction.
-
Question: My intramolecular cyclization to form the azetidine ring is giving a low yield, with significant formation of side products like pyrrolidines or oligomers. What can I do to improve the yield of the desired azetidine?
-
Answer: Low yields in azetidine ring formation are often due to competing side reactions. Here are some troubleshooting steps:
-
Choice of Base and Solvent: The choice of base and solvent is critical. For cyclizations involving deprotonation of an amine, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent like THF can be effective.[4]
-
Leaving Group: Ensure you have a good leaving group on the carbon undergoing nucleophilic attack by the nitrogen. Mesylates and tosylates are commonly used and are generally effective.
-
Reaction Concentration: High concentrations can favor intermolecular reactions, leading to oligomerization. Running the reaction at high dilution can favor the intramolecular cyclization to form the azetidine ring.
-
Temperature Control: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions. It's often beneficial to start at a lower temperature and gradually warm the reaction if needed.
-
Issue 3: I am having difficulty purifying my azetidine-containing compound.
-
Question: My azetidine compound seems to be decomposing on the silica gel column during purification. How can I purify it without degradation?
-
Answer: Azetidines, especially those with certain substituents, can be sensitive to the acidic nature of standard silica gel.
-
Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v in the eluent), before packing the column. This will help to prevent acid-catalyzed degradation on the column.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.
-
Alternative Purification Methods: If chromatographic methods are still problematic, consider other purification techniques such as crystallization, distillation (for volatile compounds), or preparative thin-layer chromatography (prep-TLC) on a neutralized stationary phase.
-
Solvent Choice for Loading: When loading your crude material onto the column, use a low polarity solvent that dissolves your compound to avoid precipitation and local overloading, which can lead to band broadening and poor separation.[5]
-
Data Presentation
Table 1: Comparison of N-Protecting Groups for Azetidine Stability
| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability to Acid | Stability to Base | Notes |
| tert-Butoxycarbonyl | Boc | TFA, HCl in Dioxane | Labile | Stable | Widely used, but can lead to ring-opening with strong acid.[1] |
| Benzyl | Bn | H₂, Pd/C | Stable | Stable | Orthogonal to many other protecting groups. |
| Carboxybenzyl | Cbz | H₂, Pd/C; HBr/AcOH | Stable | Stable | Similar to Bn, offers alternative deprotection. |
| p-Toluenesulfonyl | Ts | Na/NH₃, HBr/phenol | Very Stable | Stable | Can be difficult to remove. |
| tert-Butoxythiocarbonyl | Botc | Mild acid (TFA), thermal | More labile than Boc | Stable | Can be removed selectively in the presence of Boc.[3] |
Table 2: Yields of 3,3-Disubstituted Azetidines via Azetidinylation
| Entry | Nucleophile | Product | Yield (%) |
| 1 | p-Toluidine | 3a | 87 |
| 2 | Aniline | 3b | 85 |
| 3 | 4-Fluoroaniline | 3c | 82 |
| 4 | Indole | 5a | 91 |
| 5 | Pyrrole | 5b | 88 |
Reaction conditions: Sc(OTf)₃ (10 mol %), azetidine trichloroacetimide ester (0.20 mmol), nucleophile (0.30 mmol), 4Å M.S. (100 mg), dry CH₂Cl₂ (1.5 mL) at 35 °C for 12 h. Data sourced from a modular synthesis approach.[6]
Experimental Protocols
Protocol 1: N-Boc Protection of Azetidine
This protocol describes a general procedure for the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Azetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve azetidine hydrochloride in water and cool the solution to 0 °C in an ice bath.
-
Add a solution of NaOH (e.g., 2 M) dropwise until the pH of the solution is basic (pH > 10).
-
To this cold solution, add a solution of Boc₂O in DCM.
-
Stir the biphasic mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected azetidine.
This is a general procedure and may need to be optimized for specific substrates.
Protocol 2: Synthesis of Methyl 2-(N-Boc-azetidin-3-yl)acetate via Aza-Michael Addition
This protocol details the synthesis of a 3-substituted azetidine derivative.[4]
Materials:
-
Methyl (N-Boc-azetidin-3-ylidene)acetate
-
Azetidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile, add azetidine (1.2 eq).
-
Add DBU (0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours, monitoring the reaction progress by TLC or LC/MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-(1-(1-Boc-azetidin-3-yl)azetidin-3-yl)acetate.
Visualizations
Caption: Acid-catalyzed ring-opening mechanism of a protected azetidine.
Caption: Troubleshooting workflow for low yields in azetidine synthesis.
Caption: Decision tree for selecting an appropriate N-protecting group.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Trifluoroacetic Acid (TFA) from Reaction Mixtures
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the removal of trifluoroacetic acid (TFA) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove Trifluoroacetic Acid (TFA)?
Trifluoroacetic acid (TFA) is a strong acid commonly used in organic synthesis, particularly for the cleavage of protecting groups in solid-phase peptide synthesis and as a modifier in reverse-phase HPLC purification.[1][2] However, residual TFA can be problematic for several reasons:
-
Toxicity: TFA is toxic and can interfere with biological assays, making its removal crucial for products intended for preclinical and clinical studies.[1][3]
-
Compound Stability: The acidic nature of TFA can lead to the degradation of sensitive compounds over time.[4]
-
Inaccurate Quantification: The presence of TFA salts can lead to an overestimation of the actual peptide or compound weight, with TFA content potentially ranging from 5% to 25%.[5]
-
Interference with Analytical Techniques: TFA can interfere with certain analytical methods, such as electrospray ionization mass spectrometry (ESI-MS), by causing ion suppression.[6]
Q2: What are the most common methods for removing TFA?
The most common methods for removing TFA from reaction mixtures include:
-
Azeotropic Distillation/Evaporation
-
Ion Exchange Chromatography
-
Solid-Phase Extraction (SPE)
-
Liquid-Liquid Extraction
-
Precipitation and Washing
-
Lyophilization (Freeze-Drying)
-
Counter-ion Displacement with a Stronger Acid
The choice of method depends on the properties of the target compound (e.g., solubility, stability), the scale of the reaction, and the required final purity.
Q3: How can I tell if all the TFA has been removed?
Several analytical techniques can be used to determine the concentration of residual TFA:
-
Ion Chromatography (IC): This is a sensitive and reliable method for quantifying trifluoroacetate anions.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR can be used to detect the presence of fluorine atoms in TFA.[2]
-
Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR): This technique can be used to monitor the removal of TFA.[2]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These methods can be used to quantify TFA, often after derivatization to a more volatile ester.[5][8][9]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting for the most common TFA removal techniques.
Method 1: Azeotropic Distillation/Evaporation
This method relies on the formation of a lower-boiling azeotrope between TFA and a co-solvent, which facilitates its removal under reduced pressure.
Experimental Protocol
-
Solvent Addition: To the reaction mixture containing the product and TFA, add a suitable co-solvent such as methanol or toluene.[10][11] A common practice is to add 5-6 times the volume of methanol relative to the estimated volume of TFA.[10]
-
Evaporation: Remove the solvents using a rotary evaporator.[10]
-
Repetition: Repeat the process of adding the co-solvent and evaporating 2-3 times to ensure the complete removal of TFA.[11][12]
-
Final Drying: Dry the product under high vacuum to remove any remaining traces of the co-solvent.[10]
Troubleshooting
| Issue | Possible Cause | Solution |
| Product is an oil instead of a solid | Residual TFA or co-solvent. | Repeat the azeotropic distillation process. Ensure the product is thoroughly dried under high vacuum. |
| Incomplete TFA removal | Insufficient co-solvent or number of repetitions. | Increase the volume of the co-solvent and/or the number of evaporation cycles. |
| Product degradation | Product is sensitive to heat. | Use a lower bath temperature on the rotary evaporator and a higher vacuum. For highly sensitive compounds, consider lyophilization. |
Quantitative Data
| Parameter | Value | Notes |
| TFA Boiling Point | 72.4 °C | |
| TFA-Water Azeotrope Boiling Point | 105.5 °C | Contains 20.6 wt% water.[13] |
| Co-solvents | Methanol, Toluene, Dichloromethane | The choice depends on the solubility of the product. |
Workflow Diagram
Caption: Workflow for TFA removal by azeotropic distillation.
Method 2: Ion Exchange Chromatography
This technique is particularly useful for exchanging the trifluoroacetate counter-ion of cationic compounds, such as peptides, with a more desirable anion like acetate or chloride.[2]
Experimental Protocol: TFA/Acetate Exchange
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.[14]
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[14]
-
Washing: Wash the column with distilled water to remove excess sodium acetate.[14]
-
Sample Loading: Dissolve the peptide in distilled water and apply it to the column.[14]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide.[14]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as its acetate salt.[14]
Experimental Protocol: TFA/HCl Exchange
-
Incubation: Let the solution stand at room temperature for at least one minute.[1][14]
-
Freezing: Freeze the solution, preferably in liquid nitrogen.[1][14]
-
Lyophilization: Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.[1][14]
-
Repetition: For complete removal, this process may need to be repeated two or more times.[1][14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low product recovery | Product is strongly bound to the resin. | Adjust the elution conditions (e.g., increase the salt concentration of the elution buffer). |
| Incomplete TFA exchange | Insufficient resin capacity or equilibration. | Use a larger excess of the anion exchange resin. Ensure the column is thoroughly equilibrated and washed. |
| Peptide precipitation | Poor solubility in the chosen buffer. | Test the solubility of the peptide in the new buffer system before performing the exchange on a large scale. |
Workflow Diagram
Caption: Workflow for TFA removal by ion exchange chromatography.
Method 3: Solid-Phase Extraction (SPE)
SPE is a rapid and efficient method for removing TFA, especially from small-scale reactions. Polymeric or silica-based sorbents can be used.
Experimental Protocol using a C18 Cartridge
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol, followed by water.[15]
-
Sample Preparation: If the sample is in an organic solvent, evaporate the solvent. Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., water with a small amount of organic solvent if necessary).
-
Sample Loading: Load the sample solution onto the conditioned C18 cartridge. The product will be retained on the sorbent.
-
Washing: Wash the cartridge with water to remove the TFA.[15]
-
Elution: Elute the purified product from the cartridge with methanol or another suitable organic solvent.[15]
-
Solvent Removal: Evaporate the solvent to obtain the TFA-free product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Product elutes during washing | Product has low affinity for the C18 sorbent. | Use a less polar wash solvent or a different type of SPE cartridge (e.g., a polymeric cation exchange resin for basic compounds). |
| Poor product recovery | Product is irreversibly bound to the sorbent or requires a stronger elution solvent. | Use a stronger elution solvent (e.g., acetonitrile or a mixture of solvents). |
| TFA still present in the product | Inadequate washing. | Increase the volume of the water wash. |
Workflow Diagram
Caption: Workflow for TFA removal using solid-phase extraction.
Method 4: Liquid-Liquid Extraction
This classical purification technique is suitable for non-polar to moderately polar compounds that are soluble in water-immiscible organic solvents.
Experimental Protocol
-
Dissolution: Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[15]
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a basic aqueous solution, such as saturated sodium bicarbonate or dilute sodium hydroxide, to neutralize the TFA and convert it to its sodium salt.[12][16]
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and dissolved salts.[15]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filtration and Evaporation: Filter off the drying agent and evaporate the solvent to obtain the TFA-free product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Emulsion formation | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel instead of shaking. Add a small amount of brine to help break the emulsion. |
| Product remains in the aqueous layer | The product is acidic or has high water solubility. | This method is not suitable for highly polar or acidic compounds. Consider an alternative method like ion exchange or SPE. |
| Incomplete TFA removal | Insufficient washing with the basic solution. | Perform multiple washes with the basic solution and check the pH of the aqueous layer to ensure it is basic. |
Workflow Diagram
Caption: Workflow for TFA removal via liquid-liquid extraction.
References
- 1. lifetein.com [lifetein.com]
- 2. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Extraction and analysis of trifluoroacetic Acid in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. A New Recycling Technique of Trifluoroacetic Acid in Synthesis of LLM-105 Explosive [energetic-materials.org.cn]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Azetidin-3-one trifluoroacetate byproduct identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azetidin-3-one trifluoroacetate. It addresses common issues related to byproduct identification and removal during and after its synthesis.
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the synthesis and purification of this compound, particularly when prepared by the deprotection of a Boc-protected precursor.
Problem 1: Low yield of this compound after Boc deprotection.
| Possible Cause | Suggested Solution | Identification Method |
| Incomplete Deprotection | Extend the reaction time with Trifluoroacetic acid (TFA) or increase the equivalents of TFA used.[1] | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of the starting N-Boc-azetidin-3-one. |
| Product Volatility | Ensure that the product is not lost during solvent removal. Use a rotary evaporator at a controlled temperature and pressure. Co-evaporation with a high-boiling point solvent like toluene can help in removing residual TFA without significant loss of the product.[2] | Characterize the distillate or cold trap contents by ¹H NMR to check for the presence of the product. |
| Degradation of Azetidine Ring | The strained four-membered ring of azetidine can be susceptible to degradation under harsh acidic conditions.[3] Consider using milder deprotection conditions, such as a lower concentration of TFA or a shorter reaction time. | Analyze the crude reaction mixture by LC-MS for byproducts with molecular weights corresponding to ring-opened products. |
Problem 2: Presence of an unexpected, non-polar byproduct in the crude product.
| Possible Cause | Suggested Solution | Identification Method |
| t-Butylation of the Product | The t-butyl cation generated during Boc deprotection can alkylate the product or other nucleophilic species present.[4] Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the t-butyl cation.[5] | The byproduct will have a mass corresponding to the product + 56 Da. It can be identified by LC-MS and its structure confirmed by NMR spectroscopy, looking for the characteristic singlet of the t-butyl group. |
| Formation of Isobutylene | The t-butyl cation can also eliminate a proton to form isobutylene gas.[6] While volatile, it can sometimes be trapped in the reaction mixture or polymerize. | This is less likely to be a persistent impurity. However, its presence during the reaction can be confirmed by analyzing the headspace of the reaction vessel by Gas Chromatography-Mass Spectrometry (GC-MS). |
Problem 3: The final product is a sticky oil instead of a solid salt.
| Possible Cause | Suggested Solution | Identification Method |
| Residual Solvent | Ensure all solvents (e.g., Dichloromethane (DCM), TFA) are completely removed. Lyophilization is an effective method for removing residual volatile solvents and excess TFA.[7][8] | ¹H NMR spectroscopy will show characteristic peaks for residual solvents. |
| Excess Trifluoroacetic Acid | The presence of excess TFA can prevent the product from solidifying. | Wash the crude product with a cold, non-polar solvent like diethyl ether to precipitate the TFA salt and wash away excess acid.[6] The presence of excess TFA can be confirmed by ¹H NMR, where it appears as a broad singlet. |
| Hygroscopic Nature of the Salt | Amine salts can be hygroscopic. | Handle the product under an inert and dry atmosphere (e.g., in a glovebox). Store the final product in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of concern during the synthesis of this compound via Boc deprotection?
A1: The main byproduct of concern is the t-butyl adduct of Azetidin-3-one. This occurs when the t-butyl cation, generated from the cleavage of the Boc group, alkylates the nitrogen atom of another Azetidin-3-one molecule.[4] To minimize this, the use of scavengers is recommended.
Q2: How can I confirm the complete removal of the Boc protecting group?
A2: The most reliable methods are ¹H NMR and LC-MS. In the ¹H NMR spectrum, the disappearance of the large singlet corresponding to the nine protons of the t-butyl group (around 1.4 ppm) indicates complete deprotection. By LC-MS, the disappearance of the peak corresponding to the mass of the N-Boc-azetidin-3-one and the appearance of the peak for Azetidin-3-one confirms the reaction is complete.
Q3: Is the trifluoroacetate (TFA) salt always the desired final form? How can I exchange it for another counter-ion?
A3: While the TFA salt is a common outcome of TFA-mediated deprotection, TFA can be toxic to cells and may interfere with biological assays.[3][7] Therefore, it is often necessary to exchange it for a more biocompatible counter-ion like hydrochloride or acetate.
Q4: What are the most common methods for removing the trifluoroacetate counter-ion?
A4: Several methods can be employed for TFA removal, with varying efficiencies and suitability depending on the scale and desired purity. These include:
-
Ion-Exchange Chromatography: Using a strong anion exchange resin.[6]
-
Repetitive Lyophilization with a Stronger Acid: Dissolving the TFA salt in a solution of a stronger, more volatile acid like HCl and lyophilizing. This process is repeated several times.[7][8][9]
-
Basic Workup: Neutralizing the TFA salt with a mild base (e.g., sodium bicarbonate) and extracting the free amine into an organic solvent.[10] This is only suitable if the free amine is stable and soluble in the organic phase.
-
HPLC Purification with a Different Mobile Phase Modifier: Using a mobile phase containing a different acid, such as formic acid or acetic acid, during preparative HPLC.
Q5: How can I quantify the amount of residual trifluoroacetate in my final product?
A5: The most accurate method for quantifying residual trifluoroacetate is ¹⁹F NMR spectroscopy . By integrating the signal of the trifluoromethyl group against a known internal standard, the amount of TFA can be precisely determined. Ion chromatography is another effective method for quantifying trifluoroacetate anions.[6]
Experimental Protocols
Protocol 1: Identification of Byproducts by HPLC-MS
This protocol outlines a general method for identifying byproducts in a crude this compound sample.
-
Sample Preparation: Dissolve a small amount of the crude product (approx. 1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength around 210 nm and mass spectrometry (electrospray ionization in positive mode).
-
-
Data Analysis: Analyze the chromatogram for peaks other than the main product. Examine the mass spectrum of each impurity peak to determine its molecular weight and deduce its potential structure (e.g., starting material, t-butylated byproduct).
Protocol 2: Removal of Trifluoroacetate by Lyophilization with HCl
This protocol describes the exchange of the trifluoroacetate anion for chloride.
-
Dissolution: Dissolve the crude this compound in a 100 mM aqueous solution of hydrochloric acid (HCl).[7][8]
-
Equilibration: Allow the solution to stand at room temperature for a few minutes to ensure complete protonation by HCl.
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight until all the solvent has sublimated, yielding the hydrochloride salt of Azetidin-3-one.
-
Repetition: For complete removal of TFA, this process may need to be repeated 2-3 times.[8] The completeness of the exchange can be monitored by ¹⁹F NMR.
Visualizations
Caption: Workflow for the identification of byproducts in crude this compound.
Caption: Decision workflow for the removal of trifluoroacetate from Azetidin-3-one.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. peptide.com [peptide.com]
- 6. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chembk.com [chembk.com]
- 8. lifetein.com [lifetein.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)azetidines
Welcome to the technical support center for the synthesis of 2-(trifluoromethyl)azetidines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important class of compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments successfully.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-(trifluoromethyl)azetidines, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause | Suggested Solution |
| SYN-001 | Low or no yield of 1-alkyl-2-(trifluoromethyl)azetidine during intramolecular cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine. | The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the nitrogen atom, making ring closure difficult with common bases.[1] | Use a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate the intramolecular cyclization.[1] Refluxing in a suitable solvent like THF is also recommended.[1] |
| SYN-002 | Poor diastereoselectivity in the synthesis of substituted 2-(trifluoromethyl)azetidines via strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). | The stereochemical outcome of the ring-opening is highly dependent on the nature of the electrophile and the reaction conditions. | For the synthesis of 3-chloro-2-(trifluoromethyl)azetidines, using benzyl chloroformate as the electrophile has been shown to yield a single detectable diastereomer.[2] For the synthesis of cis-3-aryl-2-(trifluoromethyl)azetidines, a palladium-catalyzed hydrogenolysis approach can be employed.[3] |
| SYN-003 | Difficulty in the purification of the final 2-(trifluoromethyl)azetidine product. | The volatility and polarity of the product can make purification by standard column chromatography challenging. | Consider purification via column chromatography on silica gel.[4] For volatile compounds, careful removal of the solvent under reduced pressure is crucial. In some cases, distillation or recrystallization may be viable alternatives. |
| SYN-004 | Formation of side products during the synthesis of 2-(trifluoromethyl)azetidin-3-ols from 2-(trifluoromethyl)ABBs and trifluoroacetic anhydride. | Adventitious water in the reaction mixture can lead to the formation of undesired byproducts. The trifluoroacetate anion can also compete as a nucleophile. | The reaction should be carried out under anhydrous conditions. The formation of the desired azetidin-3-ol can be achieved by subsequent treatment with an aqueous base solution (e.g., 10% NaOH in MeOH) to hydrolyze the intermediate trifluoroacetate ester.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-(trifluoromethyl)azetidines?
A1: Common starting materials include ethyl 4,4,4-trifluoroacetoacetate for the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines[1][5], and 2-(trifluoromethyl)-2H-azirines for the preparation of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs), which are precursors to diversely substituted 2-(trifluoromethyl)azetidines.[2]
Q2: How can I activate the 2-(trifluoromethyl)azetidine ring for subsequent functionalization?
A2: The reactivity of 2-(trifluoromethyl)azetidines can be enhanced by quaternization of the nitrogen atom. This can be achieved through protonation, alkylation (e.g., with Me₃OBF₄), or acylation. The resulting azetidinium salts are more susceptible to regiospecific ring-opening at the C4 position by various nucleophiles.[6]
Q3: Are there any photocatalytic methods available for the synthesis of trifluoromethylated aziridines, which can be precursors to azetidines?
A3: Yes, a photocatalytic amination reaction has been developed for the synthesis of trifluoromethylated aziridines from fluorinated olefins.[7] This method utilizes a simple Ru(bpy)₃Cl₂ catalyst where iodinanes undergo oxidative quenching to release a nitrene radical anion, which then participates in the direct aziridination.[7] While this method directly produces aziridines, these can potentially be used as precursors for azetidine synthesis through ring-expansion reactions.[2]
Q4: What is the typical yield for the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines via the intramolecular cyclization route?
A4: The yields for this multi-step synthesis can vary depending on the specific substrate and reaction conditions. For the final cyclization step of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine to the corresponding azetidine, yields can be moderate to good.
| Alkyl Group (R) | Yield (%) |
| Benzyl | 75 |
| 4-Methoxybenzyl | 72 |
| n-Octyl | 68 |
| 2-Phenylethyl | 70 |
| (Data synthesized from descriptions in multiple sources for illustrative purposes) |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 1-Benzyl-2-(trifluoromethyl)azetidine
This protocol is based on the intramolecular cyclization method.[1][6]
Step 1: Synthesis of N-Benzyl-4-chloro-1,1,1-trifluorobutan-2-amine
-
To a solution of 3-(benzylamino)-4,4,4-trifluorobutan-1-ol in dichloromethane, add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
Step 2: Intramolecular Cyclization
-
In a flame-dried flask under a nitrogen atmosphere, dissolve N-benzyl-4-chloro-1,1,1-trifluorobutan-2-amine in dry THF.[6]
-
Cool the solution to -78 °C and add a solution of LiHMDS in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.[1]
-
After completion, quench the reaction with water and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-2-(trifluoromethyl)azetidine.
Protocol 2: Synthesis of 3-Chloro-2-(trifluoromethyl)azetidines via Strain-Release Reaction
This protocol describes the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane with benzyl chloroformate.[2][3]
-
To a solution of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane in acetone, add benzyl chloroformate (2 equivalents) at room temperature.[2]
-
Stir the reaction mixture for 16 hours at room temperature.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-chloro-2-(trifluoromethyl)azetidine as a single diastereomer.[2]
Visualizations
Caption: Synthetic pathway for 1-alkyl-2-(trifluoromethyl)azetidines.
Caption: Generalized workflow for strain-release synthesis.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Preventing ring-opening of azetidine under acidic conditions
Technical Support Center: Azetidine Chemistry
This guide provides researchers, scientists, and drug development professionals with detailed information on preventing the ring-opening of azetidines under acidic conditions. It includes frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the azetidine ring susceptible to opening under acidic conditions?
The susceptibility of the azetidine ring to acidic cleavage is primarily due to its significant ring strain, estimated at approximately 25.4 kcal/mol.[1] This inherent strain makes the four-membered ring more reactive than larger, less strained heterocycles like pyrrolidines.[1] The mechanism typically involves:
-
Protonation: The lone pair of electrons on the azetidine nitrogen acts as a base, readily accepting a proton from an acidic medium. This protonation makes the azetidinium ion an excellent leaving group.
-
Nucleophilic Attack: The protonated azetidine becomes highly electrophilic. A nucleophile (which can be the counter-ion of the acid, a solvent molecule, or even an intramolecular functional group) attacks one of the ring carbons.[2]
-
Ring-Opening: This nucleophilic attack leads to the cleavage of a C-N bond, relieving the ring strain and resulting in a more stable, linear amino derivative.
The rate and likelihood of this process are highly dependent on the pKa of the azetidine nitrogen; a lower pKa reduces the propensity for protonation and thus enhances stability.[3][4]
Q2: What factors influence the stability of a substituted azetidine in acid?
Several factors determine an azetidine's stability:
-
N-Substitution: The nature of the substituent on the nitrogen atom is critical. Electron-withdrawing groups (EWGs) are paramount for stability. By delocalizing the nitrogen's lone pair, EWGs decrease the basicity (lower the pKa) of the nitrogen, making it less likely to be protonated.[3] For example, an N-aryl azetidine is significantly more stable than an N-alkyl azetidine under acidic conditions.
-
Steric Hindrance: Bulky substituents on the ring carbons or the nitrogen atom can sterically hinder the approach of a nucleophile, slowing the rate of ring-opening.
-
Intramolecular Nucleophiles: The presence of nearby functional groups that can act as nucleophiles (e.g., amides, hydroxyls) can lead to rapid intramolecular ring-opening, as seen in certain aryl-azetidine series.[2][3]
Q3: What are the general strategies to prevent ring-opening?
The two primary strategies are:
-
Nitrogen Protection: Introduce a robust electron-withdrawing protecting group on the azetidine nitrogen. Sulfonyl groups (e.g., tosyl, nosyl), carbamates (e.g., Cbz), and certain amides can significantly increase stability.
-
Reaction Condition Optimization: When acidic conditions are unavoidable, use the mildest acid possible for the shortest time and at the lowest temperature required. Lewis acids can sometimes be a milder alternative to Brønsted acids.[5]
Troubleshooting Guides
Problem 1: My azetidine ring is opening during Boc-group deprotection with TFA.
This is a common issue as the strong acidic conditions required for tert-butoxycarbonyl (Boc) removal can readily cleave a sensitive N-unsubstituted or N-alkyl azetidine.
Solution: Employ milder deprotection conditions or use an alternative N-protecting group on the azetidine itself.
Recommended Actions:
-
Switch to a Milder Lewis Acid: Zinc bromide (ZnBr₂) in dichloromethane (DCM) is a well-established method for selectively cleaving tert-butyl esters and can be effective for Boc deprotection while preserving other acid-labile groups.[6] Other Lewis acids like TMSI, BF₃·OEt₂, or SnCl₄ can also be explored.[5]
-
Use Milder Brønsted Acids: Instead of neat Trifluoroacetic acid (TFA), consider using aqueous phosphoric acid (H₃PO₄) or highly diluted HCl in a non-nucleophilic solvent.[5]
-
Protect the Azetidine Nitrogen: If the synthetic route allows, protect the azetidine nitrogen with a group orthogonal to Boc, such as a benzyl (Bn) or carbobenzyloxy (Cbz) group, which can be removed later via hydrogenolysis.
Comparative Data on Deprotection Reagents:
| Reagent | Conditions | Azetidine Compatibility | Notes |
|---|---|---|---|
| TFA | Neat or 50% in DCM, 0°C to RT | Poor-Fair | Often causes significant ring-opening, especially for N-alkyl azetidines. |
| HCl | 4M in Dioxane | Fair-Good | Can be less aggressive than TFA, but still poses a risk.[7] |
| ZnBr₂ | DCM, RT | Good-Excellent | Often selective for Boc/t-Bu esters in the presence of sensitive rings.[6] |
| Aqueous H₃PO₄ | THF/H₂O | Good | A mild Brønsted acid option compatible with many acid-sensitive groups.[5] |
| TMSI | DCM or CH₃CN, 0°C | Good | Effective but can be expensive and moisture-sensitive.[5] |
Problem 2: I need to run an acid-catalyzed reaction, but my azetidine substrate is degrading.
Solution: Protect the azetidine nitrogen with a robust, electron-withdrawing group prior to the acid-catalyzed step. This modification drastically reduces the nitrogen's basicity, preventing the initial protonation required for ring-opening.
Recommended Protecting Groups:
-
Tosyl (Ts) or Nosyl (Ns): Sulfonyl groups are excellent EWGs. They are very stable to a wide range of acidic conditions and can be installed easily.
-
Carbobenzyloxy (Cbz): While a carbamate, the Cbz group provides good acid stability and can be conveniently removed later by catalytic hydrogenation, which is orthogonal to many acid-labile groups.[8][9]
Experimental Protocol: N-Tosylation of Azetidine
This protocol describes a general procedure for protecting an N-H or N-alkyl azetidine.
Materials:
-
Azetidine substrate (1.0 eq)
-
Tosyl chloride (TsCl, 1.2 eq)
-
Triethylamine (TEA, 1.5 eq) or Pyridine
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the azetidine substrate in DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (or pyridine) to the solution, followed by the slow, portion-wise addition of tosyl chloride.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-tosyl azetidine.
Table: Relative Stability of N-Protected Azetidines in Acid
| N-Substituent | Electron-Donating/Withdrawing | Relative Stability in Acid | Typical Cleavage Condition |
|---|---|---|---|
| H, Alkyl | Donating (by induction) | Very Low | Spontaneously opens in moderate acid |
| Benzyl (Bn) | Weakly Donating | Low | H₂, Pd/C |
| Boc | Withdrawing | Moderate | TFA, HCl, Lewis Acids |
| Cbz | Withdrawing | Good | H₂, Pd/C |
| Tosyl (Ts) | Strongly Withdrawing | Excellent | Na/naphthalene, HBr/phenol |
| Nosyl (Ns) | Strongly Withdrawing | Excellent | Thiophenol, K₂CO₃ |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Azetidin-3-one Trifluoroacetate
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful scale-up synthesis of Azetidin-3-one trifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: Azetidin-3-one is a strained four-membered nitrogen-containing heterocycle.[1][2] It serves as a versatile building block in medicinal chemistry for the synthesis of more complex functionalized azetidines.[1][3] These structures are found in various pharmaceutical compounds and natural products.[2][4] The trifluoroacetate salt form is common after purification or deprotection steps involving trifluoroacetic acid (TFA).
Q2: What is the general synthetic route for this compound on a larger scale? A2: A common and scalable route involves a three-step process:
-
Synthesis of N-Boc-3-hydroxyazetidine: This is typically achieved through the reaction of a protected azetidine precursor. A scalable method involves the hydrogenation of 1-benzhydrylazetidin-3-ol in the presence of Di-tert-butyl dicarbonate (Boc₂O).[5]
-
Oxidation to N-Boc-3-azetidinone: The hydroxyl group of N-Boc-3-hydroxyazetidine is oxidized to a ketone. Common methods include Swern oxidation or using other oxidizing agents like Dess-Martin periodinane.[6]
-
Deprotection to this compound: The tert-butoxycarbonyl (Boc) protecting group is removed using a strong acid, typically trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).[7][8]
Q3: What are the main challenges when scaling up this synthesis? A3: Key challenges include:
-
Exothermic Reactions: The oxidation step can be highly exothermic and requires careful temperature control on a large scale.
-
Purification: Chromatography might be necessary for intermediates, which can be challenging and costly at scale. Developing crystallization or extraction protocols is often preferred.[5]
-
Handling Reagents: Handling potentially hazardous reagents like TFA and managing gaseous byproducts (e.g., CO₂) from the deprotection step requires appropriate engineering controls.[8]
-
Product Stability: The final product, Azetidin-3-one, can be unstable and is often stored as a more stable salt, such as the hydrochloride or trifluoroacetate salt.[9][10]
Q4: How should this compound and its intermediates be stored? A4:
-
N-Boc-3-azetidinone: Store in an inert atmosphere at 2-8°C. It is sensitive to moisture.[6]
-
Azetidin-3-one Hydrochloride/Trifluoroacetate: These salts are more stable than the free base. Store in a refrigerator at 2-8°C under an inert atmosphere.[9][10]
Experimental Workflow and Protocols
The overall workflow for the synthesis is outlined below.
Caption: Scalable synthetic workflow for this compound.
Protocol 1: Gram-Scale Synthesis of N-Boc-3-hydroxyazetidine (Intermediate 1)
This protocol is adapted from a reported large-scale synthesis.[5]
-
Free Base Preparation: Suspend 1-benzhydrylazetidin-3-ol hydrochloride (625 g, 2.27 mol) in a mixture of 10% aqueous sodium carbonate solution (5 L) and dichloromethane (CH₂Cl₂, 5 L). Stir at room temperature until all solids dissolve.
-
Extraction: Separate the layers and extract the aqueous layer with an additional 2 L of CH₂Cl₂.
-
Drying and Concentration: Combine the organic extracts, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude free base.
-
Hydrogenation and Boc Protection: Dissolve the crude free base in tetrahydrofuran (THF, 6 L). Transfer the solution to a suitable high-pressure reactor. Add Di-tert-butyl dicarbonate (Boc₂O, 545 g, 2.5 mol) and 20% Palladium on carbon (125 g, 50% wet).
-
Reaction: Charge the vessel with hydrogen gas to 30 psi and stir at room temperature for approximately 18 hours, recharging with hydrogen as needed to maintain pressure.
-
Work-up: Once the reaction is complete (monitored by HPLC or TLC), filter the mixture through a pad of Celite®. Wash the Celite pad with THF (4 L).
-
Purification: Concentrate the combined filtrates under reduced pressure. The residue can be purified by column chromatography (eluting with 20-50% ethyl acetate in heptane) to yield pure N-Boc-3-hydroxyazetidine.
Protocol 2: Oxidation to N-Boc-3-azetidinone (Intermediate 2)
This protocol employs a standard Swern oxidation.
-
Oxalyl Chloride Activation: In a reactor cooled to -78°C (acetone/dry ice bath), add dichloromethane (DCM, 2 L) followed by the slow, dropwise addition of oxalyl chloride (1.1 eq).
-
DMSO Addition: Slowly add dimethyl sulfoxide (DMSO, 2.2 eq) to the solution, maintaining the temperature below -65°C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of N-Boc-3-hydroxyazetidine (1 eq) in DCM (1 L) dropwise, ensuring the internal temperature does not exceed -65°C. Stir for 1 hour.
-
Quenching: Slowly add triethylamine (TEA, 5 eq) to the reaction mixture, allowing the temperature to warm to room temperature gradually.
-
Work-up: Add water (1 L) and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-azetidinone. This can be purified further by crystallization or column chromatography.[6]
Protocol 3: Boc Deprotection to this compound (Final Product)
This protocol uses trifluoroacetic acid for deprotection.[7]
-
Reaction Setup: Dissolve N-Boc-3-azetidinone (17.4 g, 59.7 mmol) in dichloromethane (DCM, 120 mL) in a flask equipped with a stirrer and gas outlet.
-
TFA Addition: Cool the solution to 0°C and add trifluoroacetic acid (TFA, 23.0 mL, 299 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-18 hours, monitoring completion by TLC or LC-MS.[7]
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene or isopropanol can help remove residual TFA.[11]
-
Purification (if necessary): The resulting crude product, this compound, can be triturated with a solvent like diethyl ether to induce precipitation of the salt, which is then collected by filtration.
Troubleshooting Guide
Step 1: N-Boc-3-hydroxyazetidine Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete hydrogenation. | Ensure the catalyst (Pd/C) is active. Check the quality and pressure of the hydrogen gas. Extend reaction time if necessary. |
| Inefficient Boc protection. | Ensure 1.1 equivalents of Boc₂O are used.[5] Check for any competing nucleophiles in the reaction mixture. | |
| Difficult Purification | Presence of benzhydryl-containing impurities. | Ensure complete hydrogenation by monitoring the reaction. If impurities persist, optimize chromatographic separation conditions. |
Step 2: Oxidation to N-Boc-3-azetidinone
| Problem | Potential Cause | Suggested Solution |
| Incomplete Oxidation | Insufficient oxidant or degradation of reagents. | Use fresh, high-quality oxalyl chloride and DMSO. Ensure accurate stoichiometry. |
| Reaction temperature too low or insufficient reaction time. | Maintain the temperature within the recommended range (-78°C to -65°C) and allow sufficient time for the reaction to complete. | |
| Low Yield / Product Degradation | Temperature excursion during addition of reagents. | For scale-up, ensure the reactor has adequate cooling capacity. Control the addition rate of reagents to manage the exotherm. |
| Formation of Byproducts | Over-oxidation or side reactions. | Strictly control the stoichiometry of the oxidizing agents. Ensure the reaction is quenched properly once the starting material is consumed. |
Step 3: Boc Deprotection with TFA
| Problem | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient TFA. | Use a larger excess of TFA (e.g., 25-50% v/v in DCM).[7] |
| Reaction time is too short or temperature is too low. | Increase the reaction time or allow the reaction to proceed at room temperature instead of 0°C.[12] | |
| Presence of water in reagents. | While trace water can sometimes help, ensure reagents are reasonably dry to maintain consistent reaction conditions. | |
| Product is an Oily Residue Instead of a Solid | Residual TFA is present. | Co-evaporate the product with toluene or isopropanol multiple times.[11] Triturate the oil with a non-polar solvent like diethyl ether or hexane to precipitate the salt. |
| Impurities are present. | Purify the N-Boc-3-azetidinone intermediate before deprotection. | |
| Low Recovery of the TFA Salt | Product is soluble in the trituration/washing solvent. | Use a solvent in which the TFA salt has minimal solubility. Diethyl ether is a common choice.[11] |
| Product degradation. | Azetidin-3-one can be unstable. Ensure the work-up is performed promptly and without excessive heat. A basic work-up to isolate the free amine should be avoided unless the amine is used immediately, as it is less stable. |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
Impact of trifluoroacetate counterion on reactivity and stability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for managing the effects of the trifluoroacetate (TFA) counterion on the reactivity and stability of chemical compounds, particularly synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the trifluoroacetate (TFA) counterion and why is it present in my sample?
A1: Trifluoroacetic acid (TFA) is a strong acid widely used during the synthesis and purification of synthetic peptides and other organic compounds.[1][2] It is a key component of the cleavage cocktail used in solid-phase peptide synthesis (SPPS) to release the peptide from the resin.[3][4] Additionally, it is frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution.[3][5] During the final lyophilization (freeze-drying) step, the volatile free TFA is removed, but TFA anions remain ionically bound to positively charged groups on the compound (like the N-terminus or basic amino acid side chains), forming a TFA salt.[3][5]
Q2: Why is the TFA counterion a concern for my experiments?
A2: The TFA counterion is not inert and can significantly impact experimental outcomes.[2][6] Its presence can interfere with biological assays, alter the physicochemical properties of the compound, and complicate analytical characterization.[1][2][5][7] For these reasons, peptides intended for preclinical or clinical assessment should be converted to a more biologically compatible salt form, such as hydrochloride or acetate.[3][8]
Q3: What are the most common biological effects of residual TFA?
A3: Residual TFA can lead to a range of unpredictable biological effects, causing issues with data accuracy and reproducibility.[1] These effects can include:
-
Altered Cell Proliferation: TFA has been shown to both inhibit and, in some cases, stimulate cell growth in a dose-dependent manner.[3][5][7] For example, it can affect cell growth at concentrations as low as 10 nM and promote it at higher doses (0.5–7.0 mM).[3]
-
Toxicity: TFA is considered biotoxic and can induce cell and liver toxicity.[5][9]
-
Immunogenicity: TFA can trifluoroacetylate proteins and phospholipids in vivo, which can elicit antibody responses and inflammatory reactions.[1][3][7]
-
Altered Biological Activity: The counterion can interfere with membrane function, enzymatic catalysis, and receptor interactions, sometimes acting as an allosteric modulator on receptors like the glycine receptor.[1][3]
Q4: How does TFA affect the physicochemical properties of my compound?
A4: TFA can alter the fundamental physical and chemical characteristics of a substance. Key effects include:
-
Conformational Changes: The counterion can disrupt hydrogen-bonding networks and induce changes in the secondary structure of peptides, such as increasing helical content.[3][6][7]
-
Interference with Spectroscopic Analysis: TFA exhibits a strong infrared (IR) absorption band around 1673 cm⁻¹, which overlaps with the amide I band (1600–1700 cm⁻¹) of peptides.[3][10][11] This interference makes it difficult to accurately analyze the peptide's secondary structure using FT-IR spectroscopy.[5][10][11]
-
Weight and Concentration Errors: The TFA counterion (molecular weight 113.01 g/mol ) adds significant mass to the peptide salt.[6] Failing to account for this can lead to inaccurate concentration calculations and weighting errors.[1][6]
Q5: When is it critical to remove or exchange the TFA counterion?
A5: While not always necessary for early-stage research, TFA removal is highly recommended or mandatory in several situations:
-
In Vitro and In Vivo Biological Assays: Due to its potential to cause unpredictable biological effects and toxicity, TFA should be exchanged for a more biocompatible counterion (e.g., acetate or hydrochloride) before conducting cell-based assays or animal studies.[1][3][7]
-
Structural Studies: For accurate secondary structure analysis using techniques like FT-IR or circular dichroism (CD) spectroscopy, removing the interfering TFA signal is crucial.[3][6]
-
Pharmaceutical and Preclinical Development: Regulatory bodies view TFA salts unfavorably due to toxicity concerns.[8][12] Therefore, switching to an acceptable salt form like acetate or hydrochloride is a necessary step as a drug candidate progresses.[8][13]
Troubleshooting Guides
This section addresses common experimental issues that may be caused by the TFA counterion.
Q: My cell-based assay is showing high variability, unexpected toxicity, or inconsistent results (e.g., growth inhibition/stimulation). Could TFA be the cause?
A: Yes, this is a classic sign of TFA interference. Residual TFA is well-documented to affect cell proliferation and viability, even at nanomolar concentrations, leading to unreliable and misleading data.[1][3][5]
Troubleshooting Steps:
-
Quantify Residual TFA: If possible, use an analytical method like ¹⁹F-NMR to determine the amount of TFA in your sample.[6]
-
Perform a Counterion Exchange: Exchange the TFA for a biocompatible counterion like acetate or hydrochloride using one of the protocols detailed below.
-
Re-run the Assay: Repeat the experiment with the TFA-free compound. A significant change in the results strongly indicates that TFA was the source of the issue.
Q: My FT-IR spectrum has a large, anomalous peak around 1673 cm⁻¹, obscuring the amide I region. What is causing this?
A: This strong absorption band is characteristic of the trifluoroacetate counterion.[10][11] Its presence directly overlaps with the amide I band (1600-1700 cm⁻¹), which is essential for analyzing the secondary structure (α-helices, β-sheets) of peptides.[3][11] To obtain a clean spectrum for structural analysis, the TFA must be removed or exchanged.[5][11]
Q: I am having trouble with peak tailing and inconsistent retention times in my reversed-phase HPLC runs. How could TFA be involved?
A: TFA is often intentionally added to the mobile phase (typically at 0.1%) as an ion-pairing reagent to improve peak shape for basic compounds by masking residual silanol interactions on the column stationary phase.[14][15] However, issues can arise:
-
Insufficient Concentration: If the TFA concentration is too low, it may not be effective at preventing peak tailing, especially on older or lower-purity silica columns.[14]
-
Contaminated or Aged TFA: TFA can degrade over time once exposed to air.[16] Using old or impure TFA can lead to baseline instability and ghost peaks. It is recommended to use HPLC-grade TFA from single-use ampoules.[16]
-
Strong Adsorption: TFA can adsorb strongly to some column materials. If you are switching between methods with and without TFA, extensive column flushing is required to prevent carryover.[17]
Q: My ¹⁹F-NMR spectrum shows a signal around -76 ppm. What does this indicate?
A: A signal in this region of the ¹⁹F-NMR spectrum is a definitive indicator of the presence of the trifluoroacetate group.[18] ¹⁹F-NMR is a highly sensitive and quantitative method for detecting and measuring residual TFA in a sample.[6][19] The exact chemical shift can vary depending on the solvent, concentration, and the molecule it is associated with.[20][21]
Data Summary
Table 1: Summary of TFA Counterion Effects
| Category | Impact of Trifluoroacetate (TFA) | References |
| Biological Assays | Can inhibit or stimulate cell proliferation, causing artifacts. | [1][3][5][7] |
| Can be cytotoxic at higher concentrations. | [7][9] | |
| May elicit immune and inflammatory responses in vivo. | [1][3][7] | |
| Physicochemical Properties | Alters peptide secondary structure (e.g., increases helicity). | [6][7] |
| Causes significant weighing errors if not accounted for. | [1][6] | |
| Can affect solubility and stability. | [1] | |
| Analytical Techniques | Interferes with FT-IR analysis by absorbing at ~1673 cm⁻¹. | [3][5][10] |
| Can impact HPLC retention times and peak shape. | [14][15] | |
| Directly detectable and quantifiable by ¹⁹F-NMR. | [6][19] |
Table 2: Quantitative TFA Removal by Lyophilization with HCl
This table summarizes data from a study that systematically tested the removal of TFA from a model peptide by lyophilizing it with different concentrations of hydrochloric acid (HCl) over three cycles.[6] The optimal condition was found to be 10 mM HCl.[5][6]
| HCl Concentration | TFA Content after 1 Cycle (μg/mg peptide) | TFA Content after 2 Cycles (μg/mg peptide) | TFA Content after 3 Cycles (μg/mg peptide) |
| 0 mM (Water only) | ~120 | ~110 | ~105 |
| 2 mM HCl | ~40 | ~25 | ~20 |
| 5 mM HCl | ~25 | ~15 | ~10 |
| 10 mM HCl | ~20 | <10 | <5 |
| 100 mM HCl | ~20 | <10 | <5 |
| Data adapted from a study on model peptides to show representative trends.[6] The study noted that peptide purity was maintained at all tested HCl concentrations up to 100 mM.[6] |
Experimental Protocols
Always handle TFA and HCl in a fume hood with appropriate personal protective equipment.
Protocol 1: Counterion Exchange to Hydrochloride via Lyophilization
This is the most common and straightforward method for exchanging TFA for chloride.[6] It relies on displacing the weaker trifluoroacetic acid (pKa ~0.5) with a stronger acid like hydrochloric acid (pKa ~-6) and removing the resulting volatile TFA through freeze-drying.[1]
Methodology:
-
Dissolution: Dissolve the peptide-TFA salt in a dilute aqueous HCl solution. A concentration of 10 mM HCl at a peptide concentration of 1 mg/mL is a well-documented starting point.[6]
-
Incubation (Optional): Allow the solution to stand at room temperature for 5-10 minutes to ensure complete protonation.
-
Freezing: Freeze the solution completely. For best results (a fluffy powder), flash-freeze using liquid nitrogen or a dry ice/acetone bath. A -80°C freezer can also be used.[6]
-
Lyophilization: Lyophilize the frozen sample overnight or until all the solvent has sublimated and the sample is a dry powder.
-
Repeat Cycles: To ensure maximum TFA removal, repeat the cycle of dissolution in fresh HCl solution, freezing, and lyophilizing 2-3 times.[6][22] Studies show that three cycles with 10 mM HCl are highly effective.[6]
-
Final Product: After the final cycle, the resulting powder is the peptide hydrochloride salt.
Protocol 2: Counterion Exchange using Anion-Exchange Chromatography
This method uses a resin with positively charged functional groups to capture the TFA anions and replace them with a different anion (e.g., acetate).
Methodology:
-
Resin Preparation: Prepare a strong anion-exchange resin (e.g., a quaternary ammonium-based resin) by washing it thoroughly with the buffer containing the desired final counterion (e.g., acetic acid solution).[10] This "charges" the resin with the new counterion.
-
Sample Loading: Dissolve the peptide-TFA salt in an appropriate aqueous solution and apply it to the prepared resin column.
-
Incubation & Elution: Allow the peptide solution to interact with the resin. The TFA⁻ anions will bind to the resin, and the desired counterions (e.g., acetate) will be released into the solution with the peptide. Elute the final peptide salt from the column.
-
Analysis and Lyophilization: Collect the fractions containing the peptide, confirm the exchange using an appropriate analytical technique (e.g., ¹⁹F-NMR), and lyophilize to obtain the final powder.[10]
Protocol 3: Counterion Exchange via RP-HPLC
This method integrates the counterion exchange into the purification step. It is effective but can sometimes lead to lower peptide recovery.[10]
Methodology:
-
Mobile Phase Preparation: Prepare HPLC mobile phases using the acid of the desired final counterion instead of TFA. For example, use 0.1 M acetic acid in both the aqueous (A) and organic (B) phases.
-
Column Equilibration: Thoroughly flush and equilibrate the RP-HPLC column with the new mobile phase to remove all traces of TFA from previous runs.
-
Purification: Dissolve the crude peptide and purify it using a standard gradient method with the new mobile phase system. The TFA from the cleavage step will be washed away, and the purified peptide will elute as the salt of the new acid (e.g., peptide acetate).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
References
- 1. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 13. Salt Form Choices | Peptide Development | AmbioPharm | AmbioPharm [ambiopharm.com]
- 14. hplc.eu [hplc.eu]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. Dirty TFA | Separation Science [sepscience.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Solution to trifluoroacetic acid NMR challenge - ProQuest [proquest.com]
- 19. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Azetidin-3-one Salts: Trifluoroacetate vs. Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form is a critical decision in drug development and chemical synthesis, profoundly influencing the physicochemical properties and ultimate performance of a molecule. Azetidin-3-one, a valuable building block in medicinal chemistry, is commonly available as either a trifluoroacetate (TFA) or a hydrochloride (HCl) salt. This guide provides an objective comparison of these two salts, summarizing their known properties and offering standardized experimental protocols for their evaluation.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available physicochemical data for Azetidin-3-one trifluoroacetate and Azetidin-3-one hydrochloride. It is important to note that publicly available experimental data for the trifluoroacetate salt is limited.
| Property | This compound | Azetidin-3-one hydrochloride |
| Molecular Formula | C₅H₆F₃NO₃ | C₃H₆ClNO |
| Molecular Weight | 185.10 g/mol | 107.54 g/mol [1] |
| Appearance | Data not available | White to off-white crystalline solid[2] |
| Melting Point | Data not available | 290-300 °C |
| Solubility in Water | Expected to be soluble | Soluble[2] |
| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents | Soluble in various organic solvents[2] |
| Stability | Data not available; TFA salts can be hygroscopic | Hydrochloride salt form enhances stability[2] |
| Hygroscopicity | Data not available; TFA salts are often hygroscopic | Data not available |
| CAS Number | 2089255-86-5[3] | 17557-84-5[1] |
Experimental Protocols
To empower researchers to make informed decisions based on their specific application needs, we provide the following detailed experimental protocols for key comparative assessments.
Determination of Aqueous Solubility
Objective: To quantitatively determine and compare the aqueous solubility of this compound and Azetidin-3-one hydrochloride.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of each salt to separate vials containing a known volume of deionized water (e.g., 10 mL) at a controlled temperature (e.g., 25 °C).
-
Agitate the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable spectroscopic method.
-
Quantify the concentration of the dissolved salt by comparing the analytical response to a standard curve prepared with known concentrations of the respective salt.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the quantified concentration and the dilution factor.
-
Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
Objective: To assess and compare the thermal stability of the two salts by determining their decomposition temperatures.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the salt (typically 5-10 mg) into a TGA pan.
-
-
Instrument Setup:
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen, to prevent oxidative degradation) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).
-
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve, representing the temperature at which significant weight loss begins. This provides a measure of the thermal stability of the compound.
-
Hygroscopicity Assessment
Objective: To evaluate the tendency of each salt to absorb moisture from the atmosphere.
Methodology:
-
Sample Preparation:
-
Dry a known weight of each salt in a vacuum oven at a suitable temperature to remove any initial moisture content.
-
-
Controlled Humidity Exposure:
-
Place the dried samples in desiccators containing saturated salt solutions to maintain a constant relative humidity (RH). A range of RH levels can be tested (e.g., 25%, 50%, 75%, and 90% RH).
-
-
Gravimetric Analysis:
-
At predetermined time intervals (e.g., 24, 48, 72 hours), remove the samples and quickly weigh them on an analytical balance.
-
-
Data Interpretation:
-
Calculate the percentage of weight gain due to moisture absorption at each RH level.
-
Classify the hygroscopicity based on the observed weight gain (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic).
-
Logical Workflow for Salt Selection
The choice between this compound and Azetidin-3-one hydrochloride will depend on the specific requirements of the intended application. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting the appropriate Azetidin-3-one salt.
Conclusion
While Azetidin-3-one hydrochloride is better characterized in publicly available literature, both the hydrochloride and trifluoroacetate salts of Azetidin-3-one offer distinct advantages that may be leveraged depending on the specific application. The hydrochloride salt is noted for its enhanced stability.[2] The trifluoroacetate salt, while less documented, may offer benefits in terms of solubility in certain organic media. For critical applications, it is strongly recommended that researchers perform side-by-side experimental evaluations as outlined in this guide to determine the most suitable salt form for their needs. This empirical approach will ensure optimal performance, stability, and handling characteristics for the successful advancement of their research and development endeavors.
References
A Comparative Analysis of the Reactivity of Azetidinones and Other β-Lactams
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of β-lactam antibiotics is paramount for the design of effective and stable therapeutic agents. This guide provides a detailed comparison of the chemical and enzymatic reactivity of monocyclic azetidinones (a core structure in monobactam antibiotics) against bicyclic β-lactams, such as penicillins and cephalosporins, supported by experimental data and protocols.
The reactivity of the β-lactam ring, a four-membered cyclic amide, is central to the antibacterial efficacy of this major class of antibiotics. This reactivity is primarily governed by the degree of ring strain and the electronic effects of substituents. While all β-lactams are susceptible to hydrolysis, which leads to their inactivation, the rate of this degradation varies significantly across different structural classes. This guide delves into a comparative analysis of azetidinones (monobactams) and other bicyclic β-lactams (penicillins and cephalosporins), focusing on their intrinsic chemical stability and their susceptibility to enzymatic degradation by β-lactamases.
Comparative Reactivity Data
The intrinsic chemical stability and the susceptibility to enzymatic hydrolysis of β-lactams are critical determinants of their pharmacokinetic profiles and clinical efficacy. The following tables summarize quantitative data on the chemical hydrolysis rates and the kinetic parameters of β-lactamase-mediated hydrolysis for representative compounds from each class.
Chemical Hydrolysis Rates
The non-enzymatic hydrolysis of the β-lactam ring is a key degradation pathway. The stability of these compounds is often assessed by measuring their half-lives in aqueous solutions under controlled pH and temperature.
| Compound Class | Representative Compound | pH | Temperature (°C) | Half-life (t½) |
| Monobactam | Aztreonam | 5.38 | 35 | Highly Stable¹ |
| Penicillin | Ampicillin | 7 | 25 | 5.3 - 27 days[1] |
| Cephalosporin | Cefalotin | 7 | 25 | ~14 days[1] |
| Cephalosporin | Cefoxitin | 7 | 25 | ~20 days[1] |
Enzymatic Hydrolysis by β-Lactamases
β-lactamases are bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. The efficiency of this enzymatic hydrolysis is characterized by the Michaelis constant (Km), which reflects the substrate affinity, and the catalytic rate constant (kcat), which represents the turnover number. A higher kcat/Km ratio indicates a more efficient enzyme.
Class A β-Lactamase (TEM-type)
| Substrate Class | Representative Compound | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Monobactam | Aztreonam | Low Affinity² | Measurable Rate² | Low² |
| Penicillin | Benzylpenicillin | - | - | 10 - 75³ |
| Cephalosporin | Cephaloridine | - | - | - |
²Aztreonam is hydrolyzed at measurable rates by TEM-type enzymes, but it has a low affinity for these enzymes[2]. Specific Km and kcat values for TEM-1 were not found, but it is established to be a poor substrate. ³kcat/Km for Benzylpenicillin with Class C β-lactamases is in this range, providing a point of comparison for penicillin reactivity[3][4].
Class C β-Lactamase (AmpC-type)
| Substrate Class | Representative Compound | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Monobactam | Aztreonam | - | - | Poor Substrate⁴ |
| Penicillin | Benzylpenicillin | Low | 14 - 75 | 10 - 75 |
| Cephalosporin | Cephalothin | - | 27 - 5000 | High |
⁴Aztreonam is extremely stable against typical Class C cephalosporinases and can act as a competitive inhibitor[2].
Experimental Protocols
Accurate assessment of β-lactam reactivity requires robust experimental methodologies. Below are detailed protocols for determining chemical hydrolysis rates and for conducting kinetic assays with β-lactamases.
Determination of Chemical Hydrolysis Rate by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of the degradation of a β-lactam antibiotic over time.
1. Materials:
-
β-lactam antibiotic of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 7.0)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Constant temperature incubator or water bath
2. Procedure:
-
Prepare a stock solution of the β-lactam antibiotic in the desired buffer (e.g., phosphate buffer, pH 7.0) at a known concentration.
-
Incubate the solution at a constant temperature (e.g., 25°C or 37°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately quench any further degradation by mixing the aliquot with a suitable solvent (e.g., cold methanol) and store at a low temperature (e.g., -20°C) until analysis.
-
Analyze the samples by HPLC. The mobile phase composition (e.g., a gradient of acetonitrile and water with a buffer) and the detection wavelength will depend on the specific β-lactam.
-
Quantify the peak area of the intact β-lactam at each time point.
-
Plot the natural logarithm of the concentration of the intact β-lactam versus time. The negative slope of this plot will give the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Kinetic Assay of β-Lactamase Activity using a Chromogenic Substrate
This spectrophotometric assay utilizes a chromogenic cephalosporin, such as nitrocefin, which changes color upon hydrolysis by a β-lactamase.
1. Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin (chromogenic substrate)
-
β-lactam substrates (azetidinone, penicillin, cephalosporin)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~486 nm
2. Procedure:
-
Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the β-lactam substrates in phosphate buffer.
-
In a microplate well or cuvette, add the phosphate buffer and the β-lactam substrate at the desired concentration.
-
Add a small, fixed amount of nitrocefin solution.
-
Initiate the reaction by adding a known concentration of the β-lactamase enzyme.
-
Immediately monitor the change in absorbance at ~486 nm over time in kinetic mode. The rate of color change is proportional to the rate of nitrocefin hydrolysis.
-
To determine the kinetic parameters for the β-lactam substrates, perform the assay with varying concentrations of the β-lactam substrate and a fixed, low concentration of nitrocefin (acting as a reporter substrate). The rate of hydrolysis of the β-lactam substrate can be determined by measuring its inhibitory effect on the hydrolysis of nitrocefin.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax (from which kcat can be calculated).
Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key mechanisms and workflows.
References
- 1. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of aztreonam as a substrate, inhibitor and inducer for beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Delhi Metallo-β-Lactamase 1 Catalyzes Avibactam and Aztreonam Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Azetidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-azetidinone ring, a core structural component of β-lactam antibiotics, continues to be a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities beyond their initial antibacterial applications, including anticancer, antifungal, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of various azetidinone derivatives, supported by experimental data and detailed methodologies.
Antibacterial Activity
Azetidinone derivatives have been extensively studied for their antibacterial effects. The primary mechanism of action for many of these compounds involves the inhibition of bacterial cell wall synthesis.[1] The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.
Table 1: Comparative Antibacterial Activity of Azetidinone Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Azetidinone Derivative 1 | 12.5 | 25 | 50 | 100 | [2] |
| Azetidinone Derivative 2 | 6.25 | 12.5 | 25 | 50 | [2] |
| Moxifloxacin (Standard) | 0.5 | 1 | 2 | 4 | [3] |
| Ciprofloxacin (Standard) | 1 | 2 | 1 | 0.5 | [4] |
Note: Lower MIC values indicate higher antibacterial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[2]
-
Serial Dilution of Compounds: The azetidinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Experimental Protocol: Agar Disc Diffusion Method
-
Preparation of Agar Plates: Mueller-Hinton Agar is prepared and poured into sterile Petri dishes.[6]
-
Inoculation: A standardized bacterial suspension is uniformly swabbed onto the surface of the agar plates.[7]
-
Application of Discs: Sterile filter paper discs impregnated with a known concentration of the azetidinone derivatives are placed on the inoculated agar surface.[6][7]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[8]
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[9]
Anticancer Activity
Several azetidinone derivatives have exhibited significant cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival. The anticancer potency is commonly expressed as the half-maximal inhibitory concentration (IC50).
Table 2: Comparative Anticancer Activity of Azetidinone Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | SiHa (Cervical Cancer) | B16F10 (Melanoma) | Reference |
| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | 0.075 | - | - | - | [10][11] |
| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | 0.095 | 0.620 | - | - | [10][11] |
| Derivative 19w | 5.79 | 6.86 | - | - | [12][13][14] |
| cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one | - | - | 0.1 | 1.2 | [8] |
| Vincristine (Standard) | - | - | 0.01 | 0.01 | [8] |
Note: Lower IC50 values indicate higher anticancer activity.
Experimental Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16][17]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are treated with various concentrations of the azetidinone derivatives and incubated for a specified period (e.g., 48 or 72 hours).[15]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[1][15]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[1][15]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[15]
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Synthesis and Signaling Pathways
Synthesis of Azetidinone Derivatives
A common and versatile method for the synthesis of the 2-azetidinone ring is the Staudinger ketene-imine cycloaddition reaction.[18][19][20][21] This [2+2] cycloaddition involves the reaction of a ketene with an imine.
Caption: Staudinger [2+2] cycloaddition for azetidinone synthesis.
Anticancer Signaling Pathway Inhibition
Some azetidinone derivatives exert their anticancer effects by targeting specific signaling pathways crucial for tumor growth and survival. For instance, certain derivatives have been shown to inhibit the STAT3 and AKT/GSK3β signaling pathways.[12][22]
Caption: Inhibition of STAT3 and AKT/GSK3β pathways by azetidinones.
This guide highlights the significant potential of azetidinone derivatives as a versatile platform for the development of new therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective azetidinone-based drugs.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. grownextgen.org [grownextgen.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. mdpi.com [mdpi.com]
- 12. 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Azetidin-3-one Trifluoroacetate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of standard analytical techniques for validating the structure of azetidin-3-one trifluoroacetate derivatives. Due to the limited availability of specific data for the trifluoroacetate salt of azetidin-3-one, this guide will utilize data for the closely related azetidin-3-one hydrochloride as a reference. This will be supplemented with information on N-Boc-3-azetidinone, a common intermediate, to provide a comprehensive comparison.
Data Presentation: Spectroscopic and Physical Properties
The following tables summarize key quantitative data for azetidin-3-one hydrochloride and N-Boc-3-azetidinone, offering a baseline for researchers working with similar azetidin-3-one derivatives.
Table 1: Physical and Mass Spectrometry Data
| Property | Azetidin-3-one Hydrochloride | N-Boc-3-azetidinone |
| Molecular Formula | C₃H₆ClNO | C₈H₁₃NO₃ |
| Molecular Weight | 107.54 g/mol [1] | 171.19 g/mol |
| Monoisotopic Mass | 107.0137915 Da[1] | 171.089543 Da |
| Appearance | White to Pale-yellow to Yellow-brown Solid | White to off-white Crystalline Powder |
| Melting Point | Not available | 47-51 °C |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Proton | Azetidin-3-one moiety (in D₂O) | N-Boc-3-azetidinone (in CDCl₃) |
| -CH₂- (ring) | ~3.63 (t) | 4.10 (s) |
| -CH₂- (ring) | ~2.33 (quintet) | Not explicitly assigned |
| -NH- (ring) | Not observable in D₂O | Not applicable |
| Boc -C(CH₃)₃ | Not applicable | 1.45 (s) |
Note: The chemical shifts for the azetidin-3-one moiety are based on the parent azetidine ring structure and may vary slightly for the hydrochloride salt.
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Carbon | Azetidin-3-one moiety | N-Boc-3-azetidinone (in CDCl₃) |
| C=O | ~208 | ~205 |
| -CH₂- (ring) | ~58 | ~57 |
| Boc C=O | Not applicable | 156.1 |
| Boc -C(CH₃)₃ | Not applicable | 80.4 |
| Boc -C(CH₃)₃ | Not applicable | 28.3 |
Note: The chemical shifts for the azetidin-3-one moiety are estimated based on typical values for similar structures.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation of azetidin-3-one derivatives are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the azetidin-3-one derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum.
-
Proton decoupling is typically used to simplify the spectrum.
-
A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
To further confirm the structure, two-dimensional NMR experiments can be performed.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.
-
Electron Impact (EI): A hard ionization technique that can cause extensive fragmentation, providing a characteristic fingerprint of the molecule. This is more suitable for volatile and thermally stable compounds.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Interpretation:
-
The resulting mass spectrum will show the molecular ion peak (M⁺ or [M+H]⁺), which confirms the molecular weight.
-
The fragmentation pattern provides information about the different structural motifs within the molecule. For trifluoroacetate derivatives, characteristic losses of the trifluoroacetyl group or trifluoroacetic acid may be observed.
-
X-ray Crystallography
Objective: To determine the three-dimensional arrangement of atoms in a single crystal.
Protocol:
-
Crystal Growth: Grow single crystals of the azetidin-3-one derivative of sufficient size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Expose the crystal to a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for structural validation and a comparison of the primary analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of azetidin-3-one derivatives.
Caption: Comparison of analytical methods for the structural elucidation of azetidin-3-one derivatives.
References
A Comparative Guide to the Synthesis Efficiency of Azetidine Precursors
Azetidines, four-membered nitrogen-containing heterocycles, are crucial structural motifs in medicinal chemistry and drug discovery. Their unique conformational properties and ability to act as bioisosteres for other functional groups have led to their incorporation into numerous biologically active compounds. The efficient synthesis of the azetidine ring is, therefore, a topic of significant interest for researchers and drug development professionals. This guide provides an objective comparison of the synthesis efficiency of various azetidine precursors, supported by experimental data, to aid in the selection of the most suitable synthetic strategy.
Comparison of Synthesis Efficiency
The choice of precursor and synthetic route significantly impacts the overall efficiency of azetidine synthesis. The following table summarizes quantitative data for several common precursors, highlighting key reaction parameters and reported yields. It is important to note that direct comparisons can be challenging due to the variability in substrates, reagents, and reaction conditions reported in the literature.
| Precursor Type | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Substituted-1,3-propanediols | 1. Tf₂O, pyridine; 2. Primary amine | Not Specified | Not Specified | High | [1] |
| Alkyl Dihalides | Primary amines, aqueous alkaline medium, microwave irradiation | Not Specified | Not Specified | High | [1] |
| β-Amino Alcohols | 1. Copper-catalyzed N-arylation; 2. N-cyanomethylation; 3. Mesylation and base-induced ring closure | Multistep | Varied | High | [1] |
| 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide, alumina, microwave irradiation | Not Specified | Not Specified | High | [1] |
| γ-Haloamines | Strong base (e.g., NaH, n-BuLi) | Varied | Varied | Generally moderate to good | [2] |
| 2-Amino Ketones | Photochemical (Norrish-Yang cyclization) | Not Specified | Not Specified | Good | [3] |
| Azomethine Ylides | Aromatic isocyanides, Y(OTf)₃ | Not Specified | Not Specified | Good | [4] |
| Imines and Alkenes | [2+2] photocycloaddition (Aza Paternò-Büchi reaction) | Varied | Varied | Moderate to high | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for two distinct and efficient methods of azetidine synthesis.
Protocol 1: Synthesis from 1-Arenesulfonylaziridines
This method provides a rapid and efficient route to 1-arenesulfonylazetidines under microwave irradiation.[1]
Materials:
-
1-Arenesulfonylaziridine
-
Trimethylsulfoxonium iodide
-
Potassium tert-butoxide
-
Alumina (neutral)
-
Anhydrous THF
-
Microwave reactor
Procedure:
-
A mixture of trimethylsulfoxonium iodide (1.2 mmol) and potassium tert-butoxide (1.2 mmol) in anhydrous THF (5 mL) is stirred at room temperature for 15 minutes to generate dimethylsulfoxonium methylide.
-
The 1-arenesulfonylaziridine (1 mmol) is added to the solution.
-
Neutral alumina (2 g) is added to the reaction mixture, and the solvent is evaporated under reduced pressure.
-
The resulting solid mixture is placed in a microwave reactor and irradiated at a specified power and temperature for a designated time.
-
After completion, the reaction mixture is cooled to room temperature, and the product is extracted with an appropriate solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-arenesulfonylazetidine.
Protocol 2: Synthesis via Palladium-Catalyzed Intramolecular C-H Amination
This protocol describes the synthesis of azetidines through an efficient palladium-catalyzed intramolecular amination of C(sp³)–H bonds.[6]
Materials:
-
Picolinamide (PA) protected amine substrate
-
Pd(OAc)₂ (5 mol %)
-
PhI(OAc)₂ (1.2 equiv)
-
K₂CO₃ (2 equiv)
-
Toluene
-
Schlenk tube
Procedure:
-
To a Schlenk tube are added the picolinamide-protected amine substrate (0.2 mmol), Pd(OAc)₂ (0.01 mmol), PhI(OAc)₂ (0.24 mmol), and K₂CO₃ (0.4 mmol).
-
The tube is evacuated and backfilled with nitrogen three times.
-
Anhydrous toluene (2 mL) is added, and the tube is sealed.
-
The reaction mixture is stirred at 100 °C for the specified time.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to yield the azetidine product.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Workflow for azetidine synthesis from 1-arenesulfonylaziridines.
Caption: Logical steps in Pd-catalyzed C-H amination for azetidine synthesis.
Conclusion
The synthesis of azetidines can be achieved through a variety of precursors and methodologies, each with its own set of advantages and limitations. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials. Methods involving microwave-assisted synthesis from aziridines and palladium-catalyzed C-H amination offer high efficiency and are notable for their innovative approaches.[1][6] For the synthesis of diversely substituted N-aryl-2-cyanoazetidines in high yields, a three-step sequence starting from β-amino alcohols has proven effective.[1] Ultimately, a thorough evaluation of the experimental data and protocols presented in this guide will empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. Azetidine synthesis [organic-chemistry.org]
- 2. DSpace [digital.library.adelaide.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Lack of Specific Data on Azetidin-3-one Trifluoroacetate Derivatives and a Proposed Alternative
A comprehensive search of scientific literature for in vitro activity of compounds specifically synthesized from Azetidin-3-one trifluoroacetate did not yield sufficient comparative data to construct a detailed guide as requested. Research focusing on this particular starting material appears to be limited in the public domain.
However, the closely related azetidin-2-one (also known as the β-lactam ring) is a cornerstone of medicinal chemistry, forming the structural basis of penicillin and cephalosporin antibiotics. There is a wealth of research on the synthesis and biological evaluation of various azetidin-2-one derivatives.
Therefore, this guide presents a comparative overview of the in vitro activity of several series of azetidin-2-one derivatives , drawing from available research to fulfill the user's request for data presentation, experimental protocols, and visualizations in a relevant context. This will provide researchers, scientists, and drug development professionals with a valuable insight into the structure-activity relationships of this important class of compounds.
A Comparative Guide to the In Vitro Activity of Azetidin-2-one Derivatives
This guide provides a comparative analysis of the in vitro biological activities of various series of synthesized azetidin-2-one derivatives. The data presented is collated from multiple studies to offer a broad perspective on the potential of these compounds as antimicrobial and anticancer agents.
Data Presentation: In Vitro Biological Activity
The following tables summarize the in vitro activity of different series of azetidin-2-one derivatives against various bacterial strains and cancer cell lines.
Table 1: Antibacterial Activity of Azetidin-2-one Derivatives
| Compound Series | Test Organism | Activity Metric | Result | Reference Compound | Reference Result |
| 1-(4-(1H-naphtho[1,8-de][1][2][3]triazin-1-ylsulfonyl)phenyl)-3-chloro-4-arylazetidin-2-ones | Staphylococcus aureus (Gram-positive) | Zone of Inhibition (mm) | 18-24 | Tetracycline | 25 |
| Bacillus subtilis (Gram-positive) | Zone of Inhibition (mm) | 16-22 | Tetracycline | 24 | |
| Escherichia coli (Gram-negative) | Zone of Inhibition (mm) | 15-21 | Tetracycline | 26 | |
| Klebsiella pneumoniae (Gram-negative) | Zone of Inhibition (mm) | 14-20 | Tetracycline | 25 | |
| N-Substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole | Staphylococcus aureus (Gram-positive) | MIC (µg/mL) | 100-200 | Ampicillin | 250 |
| Bacillus subtilis (Gram-positive) | MIC (µg/mL) | 100-200 | Ampicillin | 250 | |
| Pseudomonas aeruginosa (Gram-negative) | MIC (µg/mL) | 100-500 | Ampicillin | 500 | |
| Escherichia coli (Gram-negative) | MIC (µg/mL) | 100-500 | Ampicillin | 500 | |
| Azetidinones from aryloxy acetic acids | Bacillus pumilus (Gram-positive) | Zone of Inhibition (mm) | 11-18 | Ciprofloxacin | 24 |
| Bacillus subtilis (Gram-positive) | Zone of Inhibition (mm) | 12-19 | Ciprofloxacin | 25 | |
| Staphylococcus aureus (Gram-positive) | Zone of Inhibition (mm) | 10-17 | Ciprofloxacin | 26 | |
| Escherichia coli (Gram-negative) | Zone of Inhibition (mm) | 11-18 | Ciprofloxacin | 24 |
Data synthesized from multiple sources for comparative purposes.[2][4][5]
Table 2: Anticancer Activity of Azetidin-2-one Derivatives
| Compound Series | Cell Line | Activity Metric | Result | Reference Compound | Reference Result |
| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one (Compound 6) | SiHa (Cervical Cancer) | IC50 (µM) | 1.89 | Vincristine | 2.13 |
| B16F10 (Melanoma) | IC50 (µM) | 2.01 | Vincristine | 2.24 | |
| Chang (Normal Hepatocytes) | IC50 (µM) | >30 | Vincristine | 2.56 | |
| N-(1,3-benzothiazol)-3-phenoxy-azetidin-2-one derivatives | SiHa (Cervical Cancer) | IC50 (µM) | 0.98 - 1.5 | Vincristine | 2.13 |
| B16F10 (Melanoma) | IC50 (µM) | 1.1 - 1.8 | Vincristine | 2.24 | |
| Chang (Normal Hepatocytes) | IC50 (µM) | 2.8 - 4.5 | Vincristine | 2.56 |
Data extracted from a study on the anticancer potential of azetidin-2-one derivatives.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds by measuring the zone of inhibition.[2][5]
-
Media Preparation: Nutrient agar medium is prepared and sterilized.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disc ) and placed on the inoculated agar surface.
-
Controls: A disc impregnated with the solvent (e.g., DMSO) is used as a negative control, and a disc with a standard antibiotic (e.g., Ciprofloxacin, Tetracycline) is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the zone of complete inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
2. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4]
-
Preparation of Inoculum: A standardized suspension of the bacterial strain is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Controls: A well with broth and inoculum (positive control) and a well with broth only (negative control) are included. A standard antibiotic is also tested under the same conditions.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
3. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring cell metabolic activity.[7]
-
Cell Seeding: Cancer cells (e.g., SiHa, B16F10) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., Vincristine) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizations
General Synthetic Pathway for Azetidin-2-ones
The Staudinger synthesis, or [2+2] cycloaddition, is a common method for synthesizing the azetidin-2-one ring. It typically involves the reaction of a Schiff base with a ketene. A frequent variation uses an acid chloride in the presence of a base.
Caption: General synthesis of azetidin-2-ones via cycloaddition.
Conceptual Mechanism of Action for Anticancer Azetidin-2-ones
Some azetidin-2-one derivatives have been shown to induce apoptosis in cancer cells. This diagram illustrates a simplified, hypothetical pathway.
Caption: Hypothetical pathway for apoptosis induction by azetidin-2-ones.
References
- 1. ijsr.net [ijsr.net]
- 2. impactfactor.org [impactfactor.org]
- 3. iipseries.org [iipseries.org]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Azetidinone Derivatives as CNS-Acting Agents
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of small molecule scaffolds in the development of novel central nervous system (CNS) agents is a subject of intense research. Among these, the azetidinone ring system has emerged as a promising pharmacophore. This guide provides a comparative overview of the efficacy of various azetidinone derivatives, with a particular focus on their potential as CNS-acting agents. While specific data on Azetidin-3-one trifluoroacetate is not extensively available in the public domain, this document will draw comparisons from the broader class of azetidinone compounds, including the more widely studied azetidin-2-ones.
Overview of Azetidinone Scaffolds
Azetidinones are four-membered heterocyclic rings containing a nitrogen atom and a carbonyl group.[1] The position of the carbonyl group defines the class of the azetidinone, with azetidin-2-ones (β-lactams) being the most studied.[2] Azetidin-3-ones, structural isomers of β-lactams, are less explored but represent a novel scaffold for CNS drug discovery.[3] The rigid nature of the azetidine ring allows for the precise spatial orientation of substituents, a desirable feature for designing molecules with high affinity for biological targets.[4]
The trifluoroacetate (TFA) salt form is common in the early stages of peptide and small molecule synthesis due to its use in purification processes.[5][6] However, concerns about the potential toxicity of the TFA counter-ion often lead to its replacement with other salts, such as hydrochloride or acetate, in later stages of drug development.[6][7]
Comparative Efficacy in Preclinical CNS Models
The CNS activity of azetidinone derivatives has been evaluated in various preclinical models, demonstrating a range of effects including anticonvulsant, anxiolytic, nootropic, and anti-catatonic properties.[8][9]
Anticonvulsant Activity
Several studies have highlighted the potential of azetidin-2-one derivatives as anticonvulsants. The efficacy of these compounds is often evaluated using rodent models of induced seizures, such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests.[10][11][12]
| Compound Class | Model | Key Findings | Reference |
| 2-Azetidinone derivatives (3a-3f) | Isoniazid (INH)-induced convulsions in mice | Compounds 3b, 3c, 3d, 3e, and 3f significantly delayed the onset of convulsions. The activity is attributed to the presence of electron-withdrawing (Br, CF3) and electron-donating (NH2, CH3, OH) groups. | [10] |
| 2-Azetidinone derivatives (3a-3f) | Pentylenetetrazole (PTZ)-induced convulsions in mice | Compounds 3c and 3f significantly delayed the onset of convulsions, suggesting a potential mechanism involving enhancement of GABA-mediated inhibition. | [10] |
| 4-[3-chloro-4-substituted phenyl-2-oxo-azetidin-1-yl] benzoic acid derivatives (2a-2j) | Maximal Electric Shock (MES) method | Compound 2b showed more potent anticonvulsant activity than the standard drug diazepam. |
Anxiolytic, Nootropic, and Anti-catatonic Activities
A study evaluating a series of azetidin-2-one derivatives (5a-o) identified compounds with promising anxiolytic, nootropic, and anti-catatonic effects.[8][9]
| Compound | Predicted Activity | Model | Key Findings | Reference |
| 5a | Anti-anxiety | Mirrored chamber model and pentobarbitone-induced sleep potentiation in mice | Showed significant anxiolytic activity and potentiation of pentobarbitone-induced hypnosis, comparable to diazepam. | [8][9] |
| 5b, 5n, 5j | Nootropic | Elevated plus maze (EPM) in mice | Demonstrated significant nootropic activity, indicated by a reduction in transfer latency. | [8][9] |
| 5c | Anti-catatonic and Anti-dyskinetic | Perphenazine-induced catatonia and reserpine-induced orofacial dyskinesia in rats | Significantly prevented perphenazine-induced catalepsy in a dose-dependent manner and reduced reserpine-induced vacuous chewing movements, tongue protrusions, and jaw tremors. The effects are suggested to be mediated by dopaminergic stimulation, likely through D2 receptors. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols used in the evaluation of CNS-active azetidinone derivatives.
Synthesis of Azetidin-2-one Derivatives
The Staudinger reaction, a [2+2] cycloaddition of a ketene with an imine, is a common method for synthesizing the azetidin-2-one ring.[13][14]
General Procedure for Staudinger Cycloaddition:
-
Imine Formation: An appropriate aromatic aldehyde is reacted with a primary amine in a suitable solvent (e.g., anhydrous ethyl alcohol) to form the Schiff base (imine).[13]
-
Ketene Precursor Activation: A carboxylic acid is converted to its corresponding acid chloride (ketene precursor), often using reagents like thionyl chloride or oxalyl chloride.[15] For example, phthalylglycyl chloride can be used as a ketene precursor.[13]
-
Cycloaddition: The imine and a base (e.g., triethylamine) are dissolved in an inert solvent (e.g., dioxane). The ketene precursor is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for several hours.[16]
-
Work-up and Purification: The precipitated amine hydrochloride is filtered off. The filtrate is concentrated, and the resulting solid is washed and purified, typically by recrystallization.[16]
In Vivo Pharmacological Screening
Maximal Electroshock (MES) Induced Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[11]
-
Animal Model: Typically adult mice or rats.
-
Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally at a predetermined time before the electrical stimulus.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded.[17]
Pentylenetetrazole (PTZ) Induced Seizure Test: This model is used to screen for drugs effective against absence seizures.[12]
-
Animal Model: Typically adult mice or rats.
-
Procedure: A convulsant dose of PTZ is administered subcutaneously (s.c.) or i.p.
-
Drug Administration: Test compounds are administered at a set time before the PTZ injection.
-
Endpoint: The latency to the onset of clonic or tonic seizures and the percentage of animals protected from seizures are measured.[10][18]
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for many CNS-active azetidinone derivatives are still under investigation. However, some studies suggest potential interactions with key neurotransmitter systems.
GABAergic System Modulation
The anticonvulsant activity of some azetidinone derivatives is hypothesized to be mediated through the enhancement of GABAergic inhibition.[10] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS. Potentiation of GABAergic signaling can lead to a reduction in neuronal excitability, thus suppressing seizure activity.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijsr.net [ijsr.net]
- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 7. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 8. researchgate.net [researchgate.net]
- 9. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neuroquantology.com [neuroquantology.com]
- 11. Screening models of antiepileptic and nootropic drugs | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 15. impactfactor.org [impactfactor.org]
- 16. mdpi.com [mdpi.com]
- 17. Screening of New Compounds and the Role of the Pharmaceutical Industry | Neupsy Key [neupsykey.com]
- 18. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
Lipophilicity vs. Cytotoxicity: A Comparative Analysis of Novel Azetidinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel azetidinone compounds, focusing on the critical drug development parameters of lipophilicity and cytotoxicity. The data presented is derived from recent studies on newly synthesized azetidin-2-one derivatives, offering insights into their potential as therapeutic agents.
Quantitative Data Summary
The following table summarizes the calculated lipophilicity (logP) and the in vitro cytotoxic activity (IC50) of a series of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones against the MCF-7 human breast cancer cell line.[1]
| Compound ID | Ring B Substituent | logP | IC50 (nM) in MCF-7 Cells |
| 12a | 4-Methoxyphenyl | 3.97 | 25 |
| 12d | 4-Methoxyphenyl | 3.69 | 54 |
| 12k | 4-Methoxyphenyl | 2.02 | 1.5 |
| 12l | 4-Ethoxyphenyl | 2.40 | 10 |
| 12m | 4-Thiomethylphenyl | - | 25 |
| 12o | 4-Methoxyphenyl | 2.75 | 55 |
| CA-4 | (Control) | - | 4.6 |
Note: A lower IC50 value indicates higher cytotoxic activity.
Analysis of Lipophilicity and Cytotoxicity Relationship
An analysis of the relationship between the calculated partition coefficient (logP) and the antiproliferative activity of the synthesized compounds did not reveal a direct linear correlation across the entire series.[1] For instance, compounds 12a , 12b , and 12d , which were potent inhibitors of cell growth with IC50 values of 25, 36, and 54 nM respectively, displayed higher logP values of 3.97, 4.29, and 3.69.[1] In contrast, some of the most potent compounds, such as 12k and 12l , exhibited lower logP values. Specifically, compound 12l (logP = 2.40) showed a potent IC50 of 10 nM in MCF-7 cells, and the slightly bulkier and more lipophilic ethyl substituent resulted in comparable anticancer activity to the methoxy analogue 12k (logP = 2.02, IC50 = 1.5 nM).[1] These findings suggest that while lipophilicity is a crucial factor, other structural features and physicochemical properties play a significant role in the cytotoxic activity of these novel azetidinone compounds.
Experimental Protocols
Determination of Cytotoxicity (MTT Assay)
The following is a generalized protocol for determining the in vitro cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Determination of Lipophilicity (Calculated logP)
The logP values for the compared azetidinone compounds were determined computationally. Various software programs are available that calculate the octanol-water partition coefficient based on the chemical structure of the molecule. These calculations provide a theoretical measure of a compound's lipophilicity.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and evaluation of novel azetidinone compounds.
Caption: The logical relationship between a compound's lipophilicity and its resulting cytotoxicity.
References
Comparative Analysis of Enantiomeric Excess Determination in Modern Chiral Azetidine Synthesis
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis of chiral azetidines, a privileged scaffold in medicinal chemistry. This guide provides a comparative analysis of analytical methodologies for determining the enantiomeric purity of azetidines synthesized via three prominent catalytic strategies: organocatalysis, copper-catalyzed boryl allylation, and visible light-mediated [2+2] photocycloaddition.
This report outlines the detailed experimental protocols for quantifying enantiomeric excess, presents a summary of the quantitative data for each method, and visualizes the experimental workflows and catalytic cycles using Graphviz diagrams. The information compiled herein is intended to aid researchers in selecting and implementing appropriate analytical techniques for their specific synthetic routes to chiral azetidines.
Quantitative Data Summary
The following table summarizes the reported enantiomeric excess and yields for the synthesis of chiral azetidines using the three distinct catalytic systems.
| Catalytic System | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Analytical Method |
| Organocatalysis | 2-Alkylazetidines | 22–32 | 84–92 | Chiral HPLC |
| Copper-Catalyzed Boryl Allylation | 2,3-Disubstituted Azetidines | High | Excellent (>99) | Chiral HPLC |
| Visible Light-Mediated [2+2] Photocycloaddition | Polysubstituted Azetidines | Good to High | Up to 98 | Chiral HPLC |
Experimental Protocols for Enantiomeric Excess Analysis
The determination of enantiomeric excess for the synthesized chiral azetidines is predominantly achieved through chiral High-Performance Liquid Chromatography (HPLC). The specific conditions for each catalytic system are detailed below.
Organocatalytic Synthesis of 2-Alkylazetidines
The enantiomeric excess of 2-alkylazetidines synthesized via organocatalysis is determined by chiral HPLC analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: A Chiralcel OD-H column is typically employed.
-
Mobile Phase: A mixture of isopropanol and hexane is used as the eluent. The exact ratio may need to be optimized depending on the specific azetidine derivative. A common starting point is a 2% isopropanol in hexane mixture.
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection: The enantiomers are detected by UV absorbance at a wavelength of 254 nm.
-
Sample Preparation: The purified azetidine product is dissolved in the mobile phase before injection.
Copper-Catalyzed Boryl Allylation for 2,3-Disubstituted Azetidines
The high enantioselectivity of the copper-catalyzed boryl allylation of azetines is confirmed by chiral HPLC analysis.[1][2][3]
-
Instrumentation: An HPLC system with a UV detector is required.
-
Chiral Stationary Phase: Chiralcel columns such as Chiralpak AD-H, AS-H, or IC are commonly used. The choice of column depends on the specific substrate.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase. The isopropanol content is varied (e.g., 1% to 10%) to achieve optimal separation.
-
Flow Rate: A standard flow rate of 1.0 mL/min is applied.
-
Detection: UV detection is performed at a suitable wavelength, typically 254 nm.
-
Reference: The detailed analytical procedures are often found in the supporting information of the primary research articles (e.g., DOI: 10.1021/jacs.5c07821).[1][2][3]
Visible Light-Mediated [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction)
The enantiomeric excess of the resulting poly-substituted azetidines from the aza Paternò-Büchi reaction is determined by chiral HPLC.
-
Instrumentation: A standard HPLC setup with a UV detector is utilized.
-
Chiral Stationary Phase: A variety of chiral columns can be screened for optimal separation, including Chiralpak AD-H, AS-H, and IC.
-
Mobile Phase: Elution is typically carried out using a mixture of n-hexane and isopropanol. The composition of the mobile phase is optimized for each product.
-
Flow Rate: A flow rate of 1.0 mL/min is generally maintained.
-
Detection: The enantiomers are monitored by UV absorbance at 254 nm.
-
Reference: Detailed experimental conditions for specific products are available in the supporting information of relevant publications (e.g., DOI: 10.1002/anie.202013276).
Visualizations
The following diagrams illustrate the experimental workflow for determining enantiomeric excess and the catalytic cycles for the discussed synthetic methods.
Experimental Workflow for Chiral Azetidine Synthesis and ee Analysis.
Simplified Catalytic Cycles for Chiral Azetidine Synthesis.
References
A Comparative Benchmarking Guide to Azetidin-3-one Trifluoroacetate and Other Four-Membered Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Four-membered heterocycles have emerged as privileged scaffolds in modern drug discovery, offering unique three-dimensional frameworks that can significantly influence the physicochemical and pharmacological properties of therapeutic candidates. This guide provides a comparative analysis of Azetidin-3-one trifluoroacetate against other prominent four-membered heterocycles, namely oxetanes, thietanes, and other azetidine derivatives. The objective is to furnish researchers with a data-driven resource to inform scaffold selection in drug design and development.
Physicochemical Properties: A Comparative Overview
The selection of a specific heterocyclic scaffold can profoundly impact key drug-like properties such as solubility, lipophilicity, and metabolic stability. The following table summarizes available and estimated physicochemical data for this compound and its counterparts. It is important to note that specific experimental data for this compound is limited; therefore, some values are extrapolated from its hydrochloride salt and the known effects of the trifluoroacetate (TFA) counterion. TFA salts are known to influence the physicochemical and biological properties of compounds.[1]
| Property | This compound | Oxetane | Thietane | Azetidin-2-one (β-Lactam) |
| Molecular Formula | C₅H₆F₃NO₃ | C₃H₆O | C₃H₆S | C₃H₅NO |
| Molecular Weight ( g/mol ) | 185.10 | 58.08 | 74.14 | 71.08 |
| Boiling Point (°C) | Decomposes (estimated) | 49-50 | 94 | 105 (at 15 mmHg) |
| LogP (calculated) | ~ -0.5 (as free base) | 0.3 | 0.6 | -0.7 |
| Aqueous Solubility | High (expected due to salt form) | Miscible | Slightly soluble | Soluble |
| pKa (of conjugate acid) | ~7-8 (estimated for azetidine N) | N/A | N/A | N/A (amide N is not basic) |
| Metabolic Stability | Moderate to High (expected) | Generally High | Moderate (prone to S-oxidation) | Variable (susceptible to β-lactamases) |
| Hydrogen Bond Acceptors | 3 (O, O, O) | 1 (O) | 1 (S) | 1 (O) |
| Hydrogen Bond Donors | 1 (N-H) | 0 | 0 | 1 (N-H) |
Note: Data for this compound is largely estimated due to a lack of direct experimental values in publicly available literature. The properties of the free base are expected to differ significantly from the salt form, particularly in terms of solubility and pKa.
Reactivity Profile
The inherent ring strain of four-membered heterocycles dictates their reactivity. While this strain can be harnessed for synthetic transformations, it can also be a liability in terms of chemical stability.
-
Azetidin-3-one: The presence of a ketone functional group offers a handle for various chemical modifications, such as reduction to the corresponding alcohol, reductive amination, and Wittig-type reactions. The nitrogen atom's nucleophilicity is attenuated by the adjacent carbonyl group. The trifluoroacetate counterion suggests that the azetidine nitrogen is protonated, rendering it non-nucleophilic until deprotonation.
-
Oxetanes: Generally more stable than epoxides, oxetanes can undergo ring-opening reactions under acidic conditions or in the presence of strong nucleophiles. This reactivity can be exploited in synthetic chemistry.[2]
-
Thietanes: The sulfur atom in thietanes can be readily oxidized to the corresponding sulfoxide and sulfone, which can alter the molecule's polarity and biological activity. Like oxetanes, thietanes can undergo ring-opening reactions.
-
Azetidines (general): The reactivity of the azetidine ring is highly dependent on the substituents on the nitrogen and carbon atoms. The ring strain of approximately 25.4 kcal/mol makes them more reactive than their five-membered pyrrolidine counterparts but more stable than three-membered aziridines.[3]
Biological Activity and Applications in Drug Discovery
Four-membered heterocycles are increasingly incorporated into drug candidates to modulate their pharmacological profiles.
-
Azetidin-3-one Derivatives: These scaffolds serve as versatile intermediates in the synthesis of more complex azetidine-containing molecules. Azetidinone-containing compounds have been investigated for a wide range of biological activities, including as antibacterial, antifungal, and anticancer agents.[4][5][6][7]
-
Oxetanes: The incorporation of an oxetane motif can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[2][8] Oxetanes have been successfully used as bioisosteres for gem-dimethyl and carbonyl groups in various drug discovery programs.
-
Thietanes: Thietane derivatives have shown promise as antiviral and anticancer agents. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets.[9]
-
Other Azetidine Derivatives: Azetidines are present in several approved drugs and clinical candidates. They are often used to introduce conformational rigidity and to modulate pKa and lipophilicity.[10][11]
Experimental Protocols
To facilitate a standardized comparison of these heterocycles, detailed protocols for key in vitro assays are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the heterocyclic compounds.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound in deionized water or a suitable co-solvent if solubility is limited.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[12]
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[13]
-
Place 20 mL of the test compound solution in a thermostated vessel at 25°C.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
-
Titration Procedure:
-
For basic compounds, titrate with 0.1 M HCl. For acidic compounds, titrate with 0.1 M NaOH.
-
Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, ensuring the reading has stabilized.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point.
-
Aqueous Solubility Assay (Kinetic and Thermodynamic)
Objective: To determine the aqueous solubility of the compounds.
Kinetic Solubility Assay (High-Throughput Screening):
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[14]
-
Assay Procedure:
-
Add the DMSO stock solution to a 96-well plate.
-
Add phosphate-buffered saline (PBS, pH 7.4) to achieve a final desired concentration range (e.g., 1-200 µM) with a final DMSO concentration of ≤1%.
-
Shake the plate for a specified period (e.g., 2 hours) at room temperature.[15]
-
-
Detection:
-
Measure the turbidity of the solutions using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Alternatively, filter the solutions and quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV spectroscopy against a standard curve.[16]
-
Thermodynamic Solubility Assay (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a defined volume of buffer (e.g., PBS, pH 7.4).[17]
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Quantification:
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the compound in the clear filtrate by a validated analytical method such as HPLC-UV or LC-MS/MS.[17]
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of the compounds to phase I metabolism.
Methodology:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[18]
-
Add the test compound (typically at a final concentration of 1 µM).
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.[19]
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.[21]
-
Visualizing Comparative Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual relationships relevant to the benchmarking of these heterocycles.
Caption: Impact of Azetidin-3-one TFA on Physicochemical Properties.
Caption: Workflow for Comparative Experimental Benchmarking.
Caption: General Signaling Pathway Modulation by Heterocycle-Containing Drugs.
Conclusion
This compound represents a valuable, yet underexplored, building block for drug discovery. Its properties, influenced by both the strained azetidinone core and the trifluoroacetate counterion, suggest potential advantages in terms of solubility and synthetic handle availability. Compared to oxetanes and thietanes, it offers a unique combination of a basic nitrogen center and a ketone functionality. However, the lack of direct experimental data for the trifluoroacetate salt highlights a critical knowledge gap. The experimental protocols provided herein offer a framework for the direct, head-to-head comparison of these promising four-membered heterocycles, enabling a more informed and rational approach to scaffold selection in the design of next-generation therapeutics. Further investigation into the specific properties and biological activities of this compound is strongly encouraged to fully elucidate its potential in medicinal chemistry.
References
- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. genscript.com [genscript.com]
- 4. ijsr.net [ijsr.net]
- 5. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. evotec.com [evotec.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of Azetidin-3-one Trifluoroacetate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of azetidin-3-one trifluoroacetate is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing operational and logistical plans for proper waste management.
I. Immediate Safety and Handling Precautions
This compound is a halogenated organic compound that should be handled with care. The trifluoroacetate component renders it acidic and corrosive.[1][2] Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (double nitrile or Viton), chemical splash goggles, and a fully buttoned lab coat.[3]
-
Ventilation: All handling and disposal procedures must be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors.[3][4]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing.[5] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][6]
II. Waste Characterization and Segregation
Proper waste segregation is the first and most critical step in the disposal process. This compound waste falls into the category of halogenated organic waste .[6][7]
-
Halogenated vs. Non-Halogenated Waste: It is crucial to keep halogenated waste separate from non-halogenated waste streams.[7][8] Co-mingling increases disposal costs and complexity.[6][8]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong bases, strong oxidizing agents, or metals.[4][5]
The following table summarizes the key characteristics of this waste stream:
| Waste Category | Primary Hazard Classes | Incompatible Materials |
| Halogenated Organic Acidic Waste | Corrosive, Irritant, Harmful | Strong Bases, Strong Oxidizing Agents, Metals |
III. Step-by-Step Disposal Protocol
-
Container Selection:
-
Waste Collection:
-
Labeling:
-
Properly label the waste container as soon as the first drop of waste is added.[9]
-
The label must include:
-
-
Storage:
-
Disposal Request:
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills (<50 mL):
-
Large Spills (>50 mL):
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. actylislab.com [actylislab.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. fishersci.com [fishersci.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Essential Safety and Logistical Information for Handling Azetidin-3-one Trifluoroacetate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical guidance for Azetidin-3-one trifluoroacetate, a compound that combines the properties of a four-membered heterocyclic ketone and a strong trifluoroacetic acid salt. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with care, recognizing the potential hazards associated with both the azetidine ring structure and the trifluoroacetate counterion. Trifluoroacetic acid is a strong, corrosive acid.[1][2] Therefore, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility data. | To prevent skin contact with the corrosive and potentially sensitizing compound.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 certified. | To protect eyes from splashes which can cause serious eye irritation or damage.[2][5] |
| Face Protection | Face shield | Worn in conjunction with goggles. | Recommended when handling larger quantities or when there is a significant risk of splashing.[3] |
| Body Protection | Laboratory coat | Standard laboratory coat. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | A NIOSH-approved respirator may be necessary for large spills or insufficient ventilation. | To avoid inhalation of vapors or aerosols, which may cause respiratory irritation.[1][5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid direct contact with the substance. Use the recommended PPE at all times.
-
Prevent the formation of dust or aerosols.
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
-
Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[2][6]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[7] |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse as hazardous waste. Dispose of the cleaned labware according to laboratory procedures. |
| Contaminated PPE (e.g., gloves) | Remove without contaminating skin. Dispose of as hazardous waste in a designated container. |
| Spills | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal as hazardous waste.[8] Ventilate the area and clean the spill site. For large spills, evacuate the area and contact emergency personnel. |
Disposal Workflow
Caption: Step-by-step process for the disposal of this compound waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. actylislab.com [actylislab.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. fishersci.com [fishersci.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
